H-D-Cys(Trt)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Cys(Trt)-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of H-D-Cys(Trt)-OH, a critical building block in modern peptide synthesis and drug discovery. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development.
Core Chemical Properties
This compound, systematically known as (2R)-2-amino-3-(tritylthio)propanoic acid, is a protected form of the D-enantiomer of cysteine. The bulky trityl (Trt) group on the sulfur atom of the side chain prevents unwanted side reactions, particularly oxidation to form disulfide bonds, during peptide synthesis.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(tritylthio)propanoic acid | Inferred from L-enantiomer |
| CAS Number | 25840-82-8 | [1] |
| Molecular Formula | C₂₂H₂₁NO₂S | [1][2] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 135-140 °C or 182-183 °C (dec.) | [3] |
| Solubility | Soluble in DMSO (up to 124.4 mg/mL) and DCM. Sparingly soluble in water (0.022 g/L at 25°C). | [1][3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Chemical Structure and Stereochemistry
This compound is a chiral molecule, with the stereochemistry at the α-carbon being of the D-configuration. The structure consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a β-carbon which is in turn attached to a sulfur atom. The key feature is the trityl (triphenylmethyl) group covalently bonded to the sulfur atom, providing steric protection to the reactive thiol.
The trityl group is a large, sterically hindering protecting group that is stable under basic and weakly acidic conditions, making it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Its acid lability allows for its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[5][6]
Experimental Protocols
This compound is a fundamental reagent in the synthesis of peptides containing D-cysteine residues. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable characteristic for therapeutic candidates.[7] Below are detailed methodologies for key experiments involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the manual coupling of this compound onto a solid support (resin) with a free N-terminal amine using standard Fmoc chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.
-
Coupling Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain). If the test is positive, repeat the coupling step.
Deprotection of the S-Trityl Group and Cleavage from Resin
This protocol describes the simultaneous deprotection of the S-trityl group and cleavage of the peptide from an acid-labile resin (e.g., Wang resin) using a standard TFA cocktail.
Materials:
-
Peptide-resin containing the Cys(Trt) residue
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Place the dry peptide-resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum to remove residual solvents.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in a single coupling cycle of Fmoc-based solid-phase peptide synthesis, including the incorporation of an amino acid like this compound.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Logical Relationship of S-Trityl Deprotection
This diagram illustrates the logical flow and components involved in the acid-catalyzed deprotection of the S-trityl group from a cysteine residue.
Caption: The mechanism of S-trityl group deprotection.
References
- 1. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chempep.com [chempep.com]
- 4. apexbt.com [apexbt.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc-Cys(Trt)-OH [cem.com]
D-Configuration in H-D-Cys(Trt)-OH: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of H-D-Cys(Trt)-OH, a critical building block in modern peptide-based drug development. The incorporation of D-amino acids, such as D-cysteine, is a key strategy for enhancing the proteolytic stability and extending the in vivo half-life of therapeutic peptides. This document details the synthesis, characterization, and application of S-trityl-D-cysteine, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties of this compound
This compound is a white crystalline powder. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₁NO₂S | [1] |
| Molecular Weight | 363.47 g/mol | [1] |
| Melting Point | 135-140°C | |
| Solubility | Soluble in DMSO and DCM | |
| Appearance | White crystalline powder |
Synthesis and Characterization
The synthesis of this compound involves the protection of the thiol group of D-cysteine with a trityl group. This bulky protecting group prevents unwanted side reactions during peptide synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the L-enantiomer and is applicable to the D-enantiomer.
Materials:
-
D-cysteine hydrochloride
-
Triphenylmethyl chloride (Trityl chloride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
10% (w/v) aqueous sodium acetate
-
Acetone
-
Water
Procedure:
-
Dissolve D-cysteine hydrochloride (1.0 eq) and triphenylmethyl chloride (1.5 eq) in anhydrous DMF.
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
Add 10% aqueous sodium acetate to the reaction mixture to precipitate the product.
-
Filter the white precipitate under vacuum and wash thoroughly with water.
-
To purify, stir the precipitate in acetone at 50°C for 30 minutes.
-
Filter the purified white precipitate and dry under vacuum.
Spectroscopic Characterization
The structure of S-trityl-cysteine derivatives can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A representative ¹H NMR spectrum of S-trityl-L-cysteine in DMSO-d₆ shows characteristic peaks for the trityl group protons and the cysteine backbone. The chemical shifts for the D-enantiomer are expected to be identical.
| Assignment | Chemical Shift (ppm) |
| Trityl Protons | 7.24 - 7.33 (m) |
| α-CH | 2.978 (t) |
| β-CH₂ | 2.451 - 2.582 (m) |
Data obtained from S-Trityl-L-cysteine, adaptable for the D-enantiomer.
Mass Spectrometry: The molecular weight of this compound can be confirmed by mass spectrometry. The expected molecular ion peak [M+H]⁺ would be approximately 364.48 m/z.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration enhances the resulting peptide's resistance to enzymatic degradation.
Challenges in Cysteine Incorporation: Racemization
A significant challenge during the incorporation of cysteine derivatives in SPPS is racemization at the α-carbon. The use of certain coupling reagents and bases can exacerbate this issue. The trityl protecting group, due to its steric bulk, can influence the extent of racemization.
Quantitative Data on Cysteine Racemization during SPPS:
The following table summarizes the percentage of racemization observed for Cys(Trt) under different coupling conditions in a model peptide synthesis. While this data was generated for the L-enantiomer, the principles of racemization apply equally to the D-enantiomer.
| Coupling Reagent | Base | Pre-activation Time | % Racemization (D-isomer formation) | Reference(s) |
| HBTU/HOBt | DIEA | 5 min | 5-33% | [2] |
| HBTU/HOBt | DIEA | 0 min | Reduced by 6-7 fold | [2] |
| HBTU/HOBt | TMP (Collidine) | 0 min | Significantly reduced | [2] |
| DIPCDI/Oxyma Pure | - | - | 3.3% |
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; DIEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DIPCDI: N,N'-Diisopropylcarbodiimide.
Experimental Protocol: Incorporation of Fmoc-D-Cys(Trt)-OH in SPPS
This protocol outlines the manual coupling of Fmoc-D-Cys(Trt)-OH onto a resin for peptide synthesis.
Materials:
-
Fmoc-protected resin
-
20% Piperidine in DMF
-
Fmoc-D-Cys(Trt)-OH
-
HBTU (or other suitable coupling agent)
-
DIEA (or other suitable base)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 eq.), HBTU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Experimental Protocol: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the trityl protecting group.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry under vacuum.
-
Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. The trityl cation released will be scavenged by TIS (triisopropylsilane).
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quality Control: Chiral Purity Analysis
Ensuring the enantiomeric purity of this compound and the final peptide is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Experimental Protocol: Chiral HPLC Analysis of D-Cysteine
This protocol provides a general framework for the chiral separation of cysteine enantiomers. Specific conditions may need to be optimized for S-trityl-protected derivatives.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T).[3]
Mobile Phase:
-
A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of acid (e.g., formic acid).[3] For example, Water:Methanol:Formic Acid (30:70:0.02).[3]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase. For peptides, hydrolysis may be required prior to analysis to liberate the individual amino acids.
-
Injection: Inject the sample onto the chiral column.
-
Elution: Elute with the chosen mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV or fluorescence detector.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the D- and L-enantiomers.
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for SPPS incorporating Fmoc-D-Cys(Trt)-OH.
Caption: Workflow for chiral HPLC analysis of D-cysteine enantiomeric purity.
References
H-D-Cys(Trt)-OH in Peptide Chemistry: A Technical Guide
Introduction
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-natural amino acids and robust protecting group strategies are paramount. H-D-Cys(Trt)-OH, or D-S-tritylcysteine, represents a cornerstone building block in peptide chemistry, particularly for the synthesis of therapeutic peptides. Its utility stems from the unique combination of a D-enantiomeric configuration and the acid-labile trityl (Trt) protecting group for the thiol side chain. The D-configuration confers enhanced stability against enzymatic degradation, a critical attribute for increasing the in-vivo half-life of peptide drugs. Simultaneously, the bulky trityl group provides effective and reliable protection for the highly reactive cysteine thiol, preventing unwanted side reactions during the iterative process of peptide synthesis.[1][2] This guide provides an in-depth examination of the applications, methodologies, and critical considerations for using this compound in peptide synthesis.
Core Principles
The D-Cysteine Advantage
Nature predominantly utilizes L-amino acids in protein synthesis. The incorporation of D-amino acids, such as D-cysteine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. This enzymatic resistance significantly enhances the peptide's metabolic stability and prolongs its circulation time and therapeutic window.
The Trityl (Trt) Thiol Protecting Group
The sulfhydryl group of cysteine is one of the most reactive functional groups in amino acids, readily undergoing oxidation to form disulfide bridges or participating in various nucleophilic side reactions.[1] Effective protection during synthesis is therefore mandatory. The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group that offers several advantages:
-
Steric Hindrance: Its large size effectively shields the thiol, preventing premature or undesired disulfide bond formation and other side reactions.
-
Acid Labile Cleavage: The Trt group is stable to the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS) but is readily cleaved under moderately acidic conditions, typically during the final Trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[3]
-
Compatibility: It is fully compatible with the widely used Fmoc/tBu orthogonal synthesis strategy.
Applications in Peptide Synthesis
The primary application of this compound (or more commonly, its N-terminally protected form, Fmoc-D-Cys(Trt)-OH) is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[4][5] The general cycle for incorporating a D-Cys(Trt) residue is as follows:
-
N-α-Fmoc Deprotection: The Fmoc group of the terminal amino acid on the resin-bound peptide is removed using a basic solution, typically 20% piperidine in dimethylformamide (DMF), to expose a free amine.[3][6]
-
Washing: The resin is thoroughly washed to remove the piperidine and byproducts.[3]
-
Coupling: The next amino acid in the sequence, Fmoc-D-Cys(Trt)-OH, is pre-activated with a coupling reagent and added to the resin to form a new peptide bond with the exposed amine.[7]
-
Washing: The resin is washed again to remove excess reagents and byproducts, completing the cycle.[3]
This cycle is repeated until the desired peptide sequence is assembled.[4]
Cleavage and Trityl Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including Trt, must be removed. This is typically accomplished in a single step using a strong acid "cleavage cocktail," most commonly based on TFA.[3]
The cleavage of the S-Trt bond generates a highly stable and reactive trityl cation (Trt+). This cation can re-alkylate the now-free cysteine thiol or other nucleophilic side chains (like Tryptophan). To prevent these side reactions, "scavengers" must be included in the cleavage cocktail.[5]
-
Triisopropylsilane (TIS or TIPS): This is the most effective scavenger for trityl cations, irreversibly converting them to triphenylmethane.[3]
-
Water: Acts as a scavenger for other carbocations, such as the tert-butyl cation from tBu-based protecting groups.
-
Ethanedithiol (EDT): Helps to maintain a reducing environment, preventing premature oxidation of the free thiol.
Role in Disulfide Bond Formation
The primary reason for incorporating cysteine into a peptide is often to form a disulfide bond, which is a critical covalent linkage for establishing and maintaining the correct three-dimensional structure and biological activity of many peptides and proteins.[8] After cleavage and deprotection of D-Cys(Trt), the resulting free sulfhydryl group is ready for oxidation to form a disulfide bridge.
This oxidation can be performed to create:
-
Intramolecular bonds: Cyclizing the peptide chain.
-
Intermolecular bonds: Linking two separate peptide chains together.
A common and efficient method for forming disulfide bonds post-cleavage is oxidation with iodine.[9] The reaction is typically carried out in a dilute solution of aqueous methanol or acetic acid to favor intramolecular cyclization and minimize polymerization.
Data Presentation
Table 1: Comparison of Common Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
| Trityl | Trt | Mild Acid (e.g., 1-10% TFA), Standard TFA Cocktail [6] | Most common for Fmoc SPPS; bulky; requires efficient scavenging.[4] |
| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate, Silver(I) salts.[9] | Stable to TFA; allows for orthogonal disulfide bond formation.[2] |
| tert-butyl | tBu | Strong Acid (TFMSA), Mercury(II) Acetate.[2][9] | Stable to standard TFA cleavage.[9] |
| 4-Methoxytrityl | Mmt | Very Mild Acid (1-2% TFA in DCM).[6] | More acid-labile than Trt; allows for selective on-resin deprotection. |
Table 2: Representative Cleavage Cocktails for Cys(Trt) Deprotection
| Cocktail Name | Composition (v/v/v) | Scavengers & Roles | Application Notes |
| Reagent K [10] | TFA / Water / Phenol / Thioanisole / EDT | Phenol, Thioanisole, EDT: Scavenge various cations and prevent side reactions on Trp, Met, Tyr. | General purpose, especially for peptides containing multiple sensitive residues. |
| TFA/TIS/Water | 95% / 2.5% / 2.5% | TIS: Efficiently scavenges Trt and other carbocations. Water: Scavenger. | A very common and effective general-purpose cocktail. |
| TFA/TIS/EDT | 94% / 1% / 5% | TIS: Trt scavenger. EDT: Reduces Met(O) and maintains a reducing environment. | Useful when suppression of oxidation is critical. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Cys(Trt)-OH in Fmoc-SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection: Drain the DMF, add 5 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[11]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[10]
Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.[3]
-
Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Add 10 mL of the cocktail per gram of resin.[12]
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.[12]
-
Peptide Isolation: Filter the resin through a syringe filter and collect the filtrate.
-
Precipitation: Slowly add the TFA filtrate to a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[9]
-
Washing and Drying: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final peptide pellet under vacuum.
Protocol 3: Oxidative Disulfide Bond Formation with Iodine
-
Peptide Dissolution: Dissolve the crude, deprotected peptide in a solvent mixture such as 50% aqueous acetic acid or 50% aqueous methanol at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Iodine Titration: While stirring, add a 0.1 M solution of iodine in methanol dropwise until a faint, persistent yellow color indicates a slight excess of iodine.[9]
-
Reaction: Continue stirring for 30-60 minutes at room temperature. Monitor the reaction by HPLC-MS to confirm the formation of the cyclized product.
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.
-
Purification: Lyophilize the reaction mixture to remove the solvent and purify the crude cyclized peptide using preparative reverse-phase HPLC.
References
- 1. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 6. digital.csic.es [digital.csic.es]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to the Safety and Handling of H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for H-D-Cys(Trt)-OH (S-Trityl-D-cysteine), a derivative of the amino acid cysteine commonly used in peptide synthesis and other biochemical applications.[1][2] Due to the limited availability of safety data for the D-enantiomer specifically, this document also incorporates information from the closely related L-enantiomer, H-L-Cys(Trt)-OH, and other similar N-protected and S-protected cysteine derivatives. Researchers should handle this compound with the care required for all laboratory chemicals, adhering to the precautionary measures outlined below.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its L-enantiomer are presented in Table 1. This data is essential for proper handling, storage, and emergency response planning.
| Property | Value | Source |
| Chemical Name | (2R)-2-amino-3-(tritylthio)propanoic acid | N/A |
| Synonyms | S-Trityl-D-cysteine, HD-Cys(Trt)-OH | [3] |
| CAS Number | 25840-82-8 | [1][3] |
| Molecular Formula | C₂₂H₂₁NO₂S | [1][3] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Melting Point | 135-140°C (for this compound)[2] 182-183°C (dec.) (for H-L-Cys(Trt)-OH) | [4] |
| Solubility | Soluble in DMSO (up to 20 mg/ml for L-form, ≥124.4 mg/mL for L-form), and Dichloromethane (DCM).[2][4][5] Sparingly soluble in water (0.022 g/L at 25°C). | [2] |
| Stability | Stable for 2 years from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 1 week. | [4] |
Hazard Identification and GHS Classification
While some safety data sheets for similar compounds indicate no known OSHA hazards, others provide GHS classifications.[6] It is prudent to handle this compound as a potentially hazardous substance.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6][7]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[7][8]
-
Ingestion: May be harmful if swallowed.[7]
GHS Pictogram and Statements (for related compounds):
-
Pictogram: Warning symbol (exclamation mark) may be applicable.[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]
Below is a diagram illustrating the logical relationship for hazard identification and mitigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. peptide.com [peptide.com]
- 4. H-Cys(Trt)-OH [chembk.com]
- 5. apexbt.com [apexbt.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2799-07-7|H-Cys(Trt)-OH|BLD Pharm [bldpharm.com]
A Technical Deep Dive: Trt vs. Acm Cysteine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful synthesis of complex peptides and proteins. The thiol functional group of cysteine, with its high nucleophilicity, necessitates robust protection to prevent undesirable side reactions such as oxidation and alkylation during peptide elongation. Among the arsenal of available protecting groups, the Trityl (Trt) and Acetamidomethyl (Acm) groups are two of the most widely employed, each presenting a unique set of advantages and disadvantages. This in-depth technical guide provides a comprehensive comparison of the Trt and Acm protecting groups, covering their chemical properties, deprotection strategies, and impact on peptide synthesis, supplemented with detailed experimental protocols and mechanistic diagrams.
Core Chemical and Physical Properties
The choice between Trt and Acm often hinges on the desired deprotection strategy and the overall synthetic scheme, particularly in the context of forming multiple disulfide bonds.
| Property | Trityl (Trt) | Acetamidomethyl (Acm) |
| Chemical Structure | Triphenylmethyl | CH₃CONHCH₂- |
| Cleavage Condition | Mildly acidic (e.g., TFA)[1] | Requires specific reagents (e.g., Iodine, Mercury(II) acetate, Silver salts)[1] |
| Stability | Labile to trifluoroacetic acid (TFA) | Stable to TFA and other acids[1] |
| Orthogonality | Not orthogonal to standard acid-labile side-chain protecting groups (e.g., Boc, tBu)[2] | Orthogonal to acid-labile protecting groups, enabling selective deprotection[2][3] |
| Common Use Case | Peptides where a free thiol is desired after final cleavage[2] | Synthesis of peptides with multiple disulfide bonds requiring regioselective formation[2][3] |
Impact on Peptide Synthesis: A Quantitative Comparison
The choice of a cysteine protecting group can significantly influence the efficiency and fidelity of peptide synthesis, particularly concerning side reactions like racemization.
| Parameter | Trityl (Trt) | Acetamidomethyl (Acm) |
| Racemization of C-terminal Cysteine | Can be significant. One study reported 23% D-Cys formation under prolonged piperidine treatment. Another study showed 3.3% racemization during coupling.[2] | Generally shows a lower tendency for racemization compared to Trt. However, some studies indicate it is more prone to epimerization than Trt in certain contexts.[4] |
| Formation of 3-(1-piperidinyl)alanine | Can occur, but the steric bulk of the Trt group helps to minimize this side reaction.[5] | More prominent compared to Trt.[4] |
| Aspartimide Formation | Not directly influenced by the Cys protecting group itself. | The Asp(OtBu)-Cys(Acm) sequence is known to be highly susceptible to aspartimide formation in the presence of base.[1] |
Mechanistic Overview of Protection and Deprotection
Trityl (Trt) Group
The Trt group is introduced onto the cysteine thiol via an SN2 reaction with trityl chloride. Its removal is an acid-catalyzed process that proceeds through the formation of a stable trityl cation.
Caption: Acid-catalyzed deprotection of the S-Trityl group.
Acetamidomethyl (Acm) Group
The Acm group is typically installed by reacting the cysteine thiol with N-(hydroxymethyl)acetamide under acidic conditions. Deprotection is a more complex process, often involving electrophilic attack on the sulfur atom followed by cleavage. One of the most common methods is iodine-mediated deprotection, which simultaneously forms a disulfide bond.
References
A Technical Guide to the Incorporation of D-Cysteine in Peptides Using H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. D-cysteine, in particular, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. This technical guide provides an in-depth overview of the use of S-trityl-D-cysteine (H-D-Cys(Trt)-OH) for introducing D-cysteine into synthetic peptides. It covers the fundamental properties of this building block, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and discusses its impact on the biological activity of the resulting peptides, with a focus on relevant signaling pathways.
Introduction: The Significance of D-Cysteine in Peptide Therapeutics
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by rapid degradation by proteases in the body. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to overcome this limitation.[1][2] D-amino acids are not recognized by most endogenous proteases, making peptides that contain them significantly more stable.[1][2]
Cysteine residues are of particular interest due to their unique thiol side chain, which can form disulfide bridges crucial for maintaining the peptide's three-dimensional structure and biological activity.[3][4] The introduction of D-cysteine can therefore stabilize a peptide's conformation while simultaneously protecting it from enzymatic cleavage.[5]
This compound is a derivative of D-cysteine where the reactive thiol group is protected by a bulky trityl (Trt) group. This protection is essential to prevent unwanted side reactions, such as oxidation to form disulfide bonds, during peptide synthesis.[6] While the N-α-Fmoc protected version, Fmoc-D-Cys(Trt)-OH, is the standard reagent for incorporating D-cysteine in Fmoc-based SPPS, this guide will also address the use and considerations for the N-α-unprotected form, this compound.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | S-trityl-D-cysteine | [7] |
| CAS Number | 25840-82-8 | [8] |
| Molecular Formula | C₂₂H₂₁NO₂S | [7] |
| Molecular Weight | 363.5 g/mol | [7] |
| Appearance | White to off-white solid/crystalline powder | [8][9] |
| Melting Point | Approximately 135-140°C | [9] |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Sparingly soluble in water. | [9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [8] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of D-cysteine into a growing peptide chain on a solid support is a critical step that requires careful optimization to ensure high yield and purity.
Standard Methodology: The Use of Fmoc-D-Cys(Trt)-OH
The most common and well-established method for introducing D-cysteine in Fmoc-based SPPS is through the use of N-α-Fmoc-protected this compound, i.e., Fmoc-D-Cys(Trt)-OH . The Fmoc group protects the alpha-amino group during the coupling reaction and is selectively removed with a mild base, typically piperidine, to allow for the coupling of the next amino acid in the sequence.[10]
Direct Coupling of this compound: A Non-Standard Approach
The direct use of this compound in SPPS is not a standard procedure. The presence of a free α-amino group would lead to self-coupling and polymerization. Therefore, if this compound is to be used directly, the α-amino group must be protected in situ immediately before coupling. This adds complexity and potential for side reactions compared to using the pre-protected Fmoc-D-Cys(Trt)-OH.
A hypothetical workflow for the direct use of this compound would involve an initial in-solution protection step, which is less efficient and not recommended for routine SPPS. The standard and strongly advised method is to use N-α-protected amino acids.
Experimental Protocols
Coupling of Fmoc-D-Cys(Trt)-OH
This protocol is based on standard Fmoc-SPPS procedures.
Materials:
-
Fmoc-D-Cys(Trt)-OH
-
Solid support resin (e.g., Rink Amide resin) with a free amino group
-
Coupling reagents:
-
Option A: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Option B: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage of the Trityl Group and from the Resin
The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail.[11]
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to irreversibly trap the liberated trityl cations, preventing side reactions.[12]
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. A color change to yellow or orange is often observed due to the formation of the trityl cation.[13] Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Considerations
The choice of coupling reagents and conditions can significantly impact the efficiency of the synthesis and the stereochemical integrity of the incorporated D-cysteine. Cysteine residues are particularly prone to racemization during activation.[14]
| Coupling Reagent/Method | Additive | Base | Racemization/Epimerization | Key Considerations | Reference |
| HBTU | HOBt | DIPEA or NMM | Moderate | A widely used and effective reagent. The choice of base can influence the extent of epimerization. | [15] |
| HATU | None | DIPEA, NMM, or Collidine | Low to moderate | Fast reaction times and high efficiency. Often considered superior to HBTU in reducing side reactions. | [15] |
| DIC/Oxyma | Oxyma | None/DIPEA | Very Low | Often the preferred method for coupling racemization-prone amino acids like cysteine. The absence of a strong organic base minimizes racemization. | [14][15] |
Note: Racemization data is based on studies with L-cysteine but is directly applicable to D-cysteine.
Biological Relevance and Signaling Pathways
Recent research has unveiled specific roles for endogenous D-cysteine in mammalian signaling, moving beyond its general role in peptide stabilization.
Regulation of Neural Progenitor Cells
Endogenous D-cysteine has been identified in the mammalian brain, where it acts as a negative regulator of growth factor signaling during cortical development.[16] It has been shown to inhibit the proliferation of neural progenitor cells (NPCs) by modulating the Akt-FoxO signaling axis.[16]
Control of Insulin Secretion
D-cysteine has also been found to play a regulatory role in the pancreas, where it controls insulin secretion.[17] Studies have shown that D-cysteine can inhibit glucose-stimulated insulin secretion in both mouse and human islets.[17] This suggests that peptides containing D-cysteine could be valuable tools for studying and potentially modulating metabolic pathways.
Conclusion
The incorporation of D-cysteine into peptides is a critical strategy for the development of more stable and effective peptide therapeutics. While this compound is the fundamental building block, its N-α-Fmoc protected form, Fmoc-D-Cys(Trt)-OH, is the standard and recommended reagent for use in solid-phase peptide synthesis. Careful selection of coupling reagents, such as DIC/Oxyma, is crucial to minimize racemization. The trityl protecting group on the thiol side chain is reliably cleaved with a standard TFA/TIS cocktail. The emerging understanding of the specific roles of D-cysteine in signaling pathways, such as neural development and insulin secretion, opens up new avenues for the rational design of D-cysteine-containing peptides with novel biological activities. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important building block in their drug discovery and development efforts.
References
- 1. [Plant signaling peptides. Cysteine-rich peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. ovid.com [ovid.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Unseen Half: A Technical Guide to the Biological Significance of D-Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered biological anomalies, D-amino acids, the enantiomeric counterparts to the canonical L-amino acids, are emerging as critical players in a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of incorporating D-amino acids, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the diverse roles of D-amino acids across different life forms, from their fundamental contributions to bacterial cell wall integrity to their nuanced modulation of neurotransmission in the mammalian brain. This guide summarizes key quantitative data, presents detailed experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows in which they are involved.
Introduction: The Emerging Chirality in Biology
The central dogma of molecular biology has long emphasized the exclusive use of L-amino acids in protein synthesis. However, a growing body of evidence has unveiled the significant, albeit less ubiquitous, roles of D-amino acids in biological systems. These "unnatural" amino acids are not merely metabolic byproducts but are actively synthesized and utilized, participating in crucial functions ranging from microbial defense to mammalian neuronal signaling.[1][2] Their unique stereochemistry confers resistance to degradation by common proteases, a property that has garnered significant interest in the field of drug development for enhancing the stability and efficacy of peptide-based therapeutics.[3][4] This guide aims to provide a thorough technical overview of the current understanding of D-amino acids, their biological importance, and the methodologies to investigate their function.
Biological Roles of D-Amino Acids
In Bacteria: Peptidoglycan, Biofilms, and Antibiotic Resistance
D-amino acids are integral components of the bacterial world, most notably in the structure of the peptidoglycan (PG) cell wall. D-alanine (D-Ala) and D-glutamic acid (D-Glu) are key constituents of the peptide stems that cross-link the glycan strands of PG, providing structural integrity and resistance to osmotic stress.[5] The incorporation of these D-amino acids renders the cell wall resistant to degradation by most proteases, which are stereospecific for L-amino acids.
Beyond their structural role, bacteria also release a variety of D-amino acids into their environment to regulate collective behaviors such as biofilm formation and dispersal.[6][7] For instance, a mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan has been shown to trigger biofilm disassembly in Bacillus subtilis.[6] This is achieved by interfering with the localization of proteins that are essential for maintaining the biofilm matrix.[6] Furthermore, the presence of certain D-amino acids in the PG can contribute to antibiotic resistance, for example, by altering the binding site of vancomycin.
In the Mammalian Nervous System: Neuromodulation and Disease
In mammals, D-amino acids have been identified as key signaling molecules in the central nervous system (CNS). D-serine and D-aspartate, in particular, play crucial roles as neuromodulators by interacting with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[8][9]
-
D-Serine: Synthesized from L-serine by the enzyme serine racemase, D-serine acts as a potent co-agonist at the glycine-binding site of the NMDA receptor.[6][10] Its presence is essential for the full activation of the receptor by glutamate, a process fundamental for synaptic plasticity, learning, and memory.[6][8] Dysregulation of D-serine levels has been implicated in several neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[9][11][12]
-
D-Aspartate: Found in high concentrations in the brain during embryonic development, D-aspartate is involved in neurogenesis and neuronal migration.[13][14] It acts as an agonist at the glutamate-binding site of the NMDA receptor and is also implicated in the regulation of hormone synthesis and release in the endocrine system.[8][14]
As Biomarkers of Disease
The altered metabolism of D-amino acids in various pathological conditions has positioned them as potential biomarkers for disease diagnosis and prognosis.[11][15] For example, elevated levels of D-serine in the cerebrospinal fluid (CSF) have been associated with Alzheimer's disease, while reduced levels have been reported in individuals with schizophrenia.[1][16] These changes in D-amino acid concentrations can reflect underlying enzymatic dysregulation or altered gut microbiota composition, providing a window into the pathophysiology of these complex disorders.[17]
Quantitative Data on D-Amino Acid Significance
The following tables summarize key quantitative data related to the biological roles and properties of D-amino acids.
Table 1: D-Serine Levels in Neurological Disorders
| Disease State | Tissue/Fluid | D-Serine Concentration (Control) | D-Serine Concentration (Disease) | Fold Change | Reference(s) |
| Alzheimer's Disease | Hippocampus (nmol/g wet tissue) | ~100 | ~200 | ~2-fold increase | [1][8] |
| Alzheimer's Disease | Parietal Cortex (nmol/g wet tissue) | ~50 | ~100 | ~2-fold increase | [1][8] |
| Alzheimer's Disease | Cerebrospinal Fluid (µM) | ~0.4 | ~2.0 | ~5-fold increase | [9][18] |
| Schizophrenia | Cerebrospinal Fluid (µM) | ~0.8 | ~0.6 | ~25% decrease | [12][16] |
| Schizophrenia | Serum (µM) | ~2.5 | ~2.0 | ~20% decrease | [12] |
Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| D-Serine | 140 ± 20 | 27 ± 1 | 193 | [2] |
| D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | 4294 | [2] |
| D-Proline | 7.0 ± 0.9 | 46 ± 3 | 6571 | [4] |
| D-Methionine | 1.3 ± 0.2 | 5.2 ± 0.1 | 4000 | [4] |
Table 3: Impact of D-Amino Acid Incorporation on Peptide Stability
| Peptide | Modification | Protease | Half-life (L-form) | Half-life (D-form) | Reference(s) |
| [F7,P34]-pNPY | K4(Tam) | Human Blood Plasma | 43.5 h | N/A (L-form reference) | [11] |
| sNPY(27-36) | K27(Lau),K31(Tam) | Human Blood Plasma | 3.2 h | N/A (L-form reference) | [11] |
| OM19R | Arg/Lys replaced with D-Arg/D-Lys | Trypsin | < 1 h | > 24 h | [13] |
| Peptide Hydrogelator | C-terminal D-amino acid | Proteinase K | < 4 h | > 24 h (15% remaining) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in D-amino acid research.
Quantification of D-Amino Acids in Biological Samples by HPLC
Objective: To separate and quantify D- and L-amino acid enantiomers in biological fluids (e.g., serum, CSF).
Principle: This method involves pre-column derivatization of amino acids with a chiral derivatizing agent, followed by separation of the resulting diastereomers using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Materials:
-
HPLC system with a fluorescence or mass spectrometry detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sodium borate buffer (0.4 M, pH 9.5)
-
Amino acid standards (D- and L-isomers)
-
Biological sample (e.g., deproteinized serum or CSF)
Procedure:
-
Sample Preparation:
-
Deproteinize the biological sample by adding a 3-fold excess of cold acetone or acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of 0.1 M HCl.
-
-
Derivatization:
-
To 10 µL of the reconstituted sample or standard, add 10 µL of 0.4 M sodium borate buffer (pH 9.5).
-
Add 10 µL of the OPA/NAC derivatizing reagent.
-
Incubate at room temperature for 2 minutes in the dark.
-
Stop the reaction by adding 5 µL of 1 M HCl.
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 450 nm.
-
Mass Spectrometry: Use appropriate ESI-MS/MS parameters for the derivatized amino acids.
-
-
-
Quantification:
-
Generate a standard curve for each D- and L-amino acid using known concentrations.
-
Determine the concentration of each enantiomer in the sample by comparing its peak area to the standard curve.
-
Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
Objective: To synthesize a peptide containing one or more D-amino acids using Fmoc-based solid-phase chemistry.
Principle: The peptide is assembled stepwise on a solid resin support. Each cycle of amino acid addition involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Materials:
-
Solid-phase peptide synthesis vessel
-
Shaker
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids and Fmoc-D-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (L- or D-), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA and vortex for 1 minute to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine the half-life of a peptide in human plasma.
Principle: The peptide is incubated in human plasma at 37°C, and aliquots are taken at various time points. The remaining intact peptide is quantified by HPLC.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Human plasma (from a pool of healthy donors)
-
Incubator or water bath at 37°C
-
Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation
-
HPLC system with a UV or MS detector
-
C18 reverse-phase column
Procedure:
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10-100 µM.
-
Immediately take a time-zero (t=0) aliquot.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, immediately add 2 volumes of cold ACN or an equal volume of 10% TCA to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume onto the HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the absorbance at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm) or use mass spectrometry to monitor the parent ion.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Normalize the peak areas to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay model.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows involving D-amino acids.
NMDA Receptor Signaling Pathway
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epirhandbook.com [epirhandbook.com]
- 13. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for H-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of H-D-Cys(Trt)-OH (N-α-Fmoc-S-trityl-D-cysteine) in solid-phase peptide synthesis (SPPS). This building block is crucial for synthesizing peptides with enhanced stability and specific functionalities, making it a valuable tool in drug discovery and development.
Introduction
This compound is a protected amino acid derivative essential for incorporating D-cysteine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The D-enantiomer offers significant advantages, primarily by increasing the peptide's resistance to proteolytic degradation, which can lead to a longer half-life and improved therapeutic efficacy. The trityl (Trt) group provides robust protection for the reactive thiol side-chain of cysteine, preventing unwanted side reactions such as disulfide bond formation during synthesis. This protection is readily removed under acidic conditions during the final cleavage step.
Key Advantages of this compound
-
Enhanced Proteolytic Stability: The incorporation of a D-amino acid disrupts the typical recognition sites for proteases, significantly extending the biological half-life of the peptide.[1]
-
Orthogonal Protection: The Fmoc group on the α-amine is base-labile, while the Trt group on the cysteine side-chain is acid-labile. This orthogonality allows for selective deprotection and controlled synthesis.
-
Compatibility: this compound is compatible with standard SPPS resins and reagents, making it a versatile building block for a wide range of peptide sequences.
Chemical Properties
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tritylthio)propanoic acid |
| Molecular Formula | C37H31NO4S |
| Molecular Weight | 585.71 g/mol |
| CAS Number | 167393-62-6 (for Fmoc-D-Cys(Trt)-OH) |
Experimental Protocols
Resin Selection and Loading
For the synthesis of peptide acids with a C-terminal cysteine, the use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended to minimize side reactions such as epimerization and β-piperidinylalanine formation.
Protocol for Loading Fmoc-D-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin:
-
Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Drain the DCM.
-
Dissolve 3 equivalents of Fmoc-D-Cys(Trt)-OH and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).[2]
-
Add the amino acid solution to the resin and stir the mixture for 30 to 60 minutes at room temperature.[2]
-
To cap any unreacted sites, add a small amount of methanol and react for 15-30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines the steps for one cycle of amino acid addition. This cycle is repeated until the desired peptide sequence is assembled.
a. Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF (3 times).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.[1]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
b. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45 minutes to 2 hours at room temperature.[3] The coupling reaction can be monitored using a qualitative test like the Kaiser test.
-
After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the Trt group from D-cysteine.
Cleavage Cocktail Composition:
For peptides containing Cys(Trt), a standard cleavage cocktail is Reagent K.
| Reagent | Composition |
| Reagent K | Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5) |
Triisopropylsilane (TIS) can be used as an alternative scavenger to EDT, which is particularly useful for peptides containing tryptophan to avoid indole reduction.
Protocol for Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the peptidyl-resin (approximately 10 mL per gram of resin).[4]
-
Allow the mixture to stand at room temperature for 1 to 2.5 hours with occasional stirring.[4] Peptides with multiple arginine residues may require longer deprotection times.[4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.
Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation |
| Racemization | Epimerization at the α-carbon of the cysteine residue can occur, particularly during coupling. | Use coupling reagents like DIPCDI/Oxyma under acidic/neutral conditions. Avoid bases like DIPEA, which can induce racemization.[5] |
| β-Piperidinylalanine Formation | A side reaction that can occur with C-terminal cysteine, especially on Wang-type resins, during Fmoc deprotection.[6] | Use sterically bulky trityl protecting groups and 2-chlorotrityl-type resins.[6] |
| Incomplete Trt Deprotection | The reversible nature of the trityl cation removal can lead to incomplete deprotection. | Use cleavage cocktails containing effective scavengers like TIS to irreversibly quench the trityl cation. |
Visualizing the Workflow and Application
SPPS Workflow for this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc-D-Cys(Trt)-OH.
Generic Signaling Pathway of a Synthesized Peptide
Caption: A generic cell signaling pathway initiated by a synthesized peptide ligand.
References
Application Notes and Protocols for the Cleavage of Trityl (Trt) Protecting Group from D-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the removal of the trityl (Trt) protecting group from D-cysteine (D-Cys) residues in synthetic peptides. The selection of an appropriate cleavage cocktail is critical to ensure high yield and purity of the final peptide by minimizing side reactions.
Introduction
The trityl (Trt) group is a commonly used acid-labile protecting group for the sulfhydryl side chain of cysteine in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Its removal is typically achieved during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1] However, the cleavage process can be complicated by the stability of the liberated trityl cation, which can lead to side reactions such as reattachment to the cysteine thiol or alkylation of other sensitive residues like tryptophan.[2] To prevent these undesirable modifications, scavengers are added to the cleavage cocktail to effectively "trap" the trityl cation.
This application note outlines several common cleavage cocktail recipes and provides detailed protocols for their use in the deprotection of Trt-protected D-cysteine.
Key Considerations for Trt Cleavage
Several factors can influence the efficiency and outcome of the Trt cleavage from cysteine residues:
-
Scavengers: The choice and concentration of scavengers are paramount. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[3] Other commonly used scavengers include 1,2-ethanedithiol (EDT), which helps maintain a reducing environment, and water, which can act as a scavenger and influence the polarity of the cleavage mixture.[2]
-
Side Reactions: When using Wang resin, a potential side reaction is the S-alkylation of the cysteine thiol by the 4-hydroxybenzyl cation generated from the linker during acid cleavage.[4][5] The choice of cleavage cocktail can help to minimize this side product.[6] For C-terminal cysteine residues, base-catalyzed elimination during Fmoc deprotection can lead to the formation of dehydroalanine, which can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[4] Using the bulky Trt protecting group can help minimize, but not eliminate, this side reaction.[4][7]
-
Peptide Sequence: The presence of other sensitive amino acids, such as methionine (Met), tryptophan (Trp), and tyrosine (Tyr), necessitates the use of specific scavenger combinations to prevent their modification during cleavage.[8][9]
Cleavage Cocktail Recipes
The following table summarizes common cleavage cocktail recipes for the removal of the Trt group from cysteine. The choice of cocktail depends on the presence of other sensitive residues in the peptide sequence.
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general and effective cocktail for peptides containing Cys(Trt). TIS is an excellent scavenger for the trityl cation. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols. Phenol acts as a scavenger. Not recommended for peptides containing methionine as it does not prevent its oxidation.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cleavage cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[8][9] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% EDT, 1% TIS, 2.5% H₂O | The presence of EDT helps to keep the cysteine in its reduced form.[6] |
Experimental Protocols
Protocol 1: General Cleavage using TFA/TIS/H₂O
This protocol is suitable for peptides where Cys(Trt) is the primary sensitive residue.
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). During the cleavage of Trt-protected residues, the solution may turn a deep yellow due to the formation of the trityl cation.[10]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry the crude product. The peptide can then be purified by reverse-phase HPLC.
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues using Reagent K
This protocol is recommended for peptides containing Cys(Trt) in addition to other sensitive residues like Met, Trp, or Tyr.[9]
-
Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[9]
-
Cleavage Reaction: Suspend the resin in Reagent K (10-40 mL per gram of resin).[9]
-
Incubation: Stir the mixture at room temperature for 1-2.5 hours.[9]
-
Work-up: Filter the resin and wash with a small amount of TFA. Combine the filtrates and concentrate under reduced pressure to a syrup.[9]
-
Peptide Precipitation: Dissolve the syrup in a minimal volume of TFA and precipitate the peptide by adding it to cold methyl tert-butyl ether.[9]
-
Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation and proceed with purification.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of a Trt-protected peptide from the solid support and subsequent isolation.
Caption: General workflow for Trt-deprotection and peptide isolation.
The mechanism of acid-catalyzed Trt deprotection is a critical aspect of this process.
Caption: Mechanism of acid-catalyzed Trt deprotection and scavenging.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Coupling H-D-Cys(Trt)-OH in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-cysteine residues into peptide sequences is a critical strategy in drug design and development, often conferring enhanced enzymatic stability and unique conformational properties. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), H-D-Cys(Trt)-OH is a commonly utilized building block. However, its coupling presents significant challenges, primarily the risk of racemization, which can compromise the purity and biological activity of the final peptide. This document provides detailed application notes and optimized protocols for the efficient and low-racemization coupling of this compound.
Cysteine residues are particularly susceptible to base-catalyzed racemization at the α-carbon, a side reaction that is exacerbated by certain coupling reagents and conditions. This is a critical consideration when this compound is incorporated, as the formation of the L-epimer can be difficult to separate from the desired D-isomer. The choice of coupling method, base, and solid support are paramount in preserving the stereochemical integrity of the D-cysteine residue.
Key Considerations for Coupling this compound
Several factors must be carefully controlled to minimize racemization and ensure high coupling efficiency:
-
Coupling Reagents : Amidinium/uronium-based reagents (e.g., HBTU, HATU) in the presence of strong bases can promote racemization. Carbodiimide-based methods, which can be performed under neutral or acidic conditions, are generally preferred for coupling racemization-prone amino acids like cysteine.
-
Base Selection : If a base is required, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA).
-
C-Terminal Cysteine : When this compound is the C-terminal residue, it is highly susceptible to racemization during the repeated piperidine treatments for Fmoc deprotection in subsequent cycles. The use of highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, is strongly recommended to mitigate this issue.[1][2]
-
Pre-activation Time : Minimizing the pre-activation time of the amino acid with the coupling reagent before addition to the resin can reduce the extent of racemization.
Data Presentation: Comparison of Coupling Methods
The following tables summarize quantitative data on the impact of different coupling reagents and conditions on the racemization of Cys(Trt) residues.
Table 1: Influence of Coupling Reagent and Base on Cys(Trt) Racemization
| Coupling Reagent/Method | Additive | Base | % Racemization (D-Cys formation) | Key Considerations |
| HCTU | 6-Cl-HOBt | DIEA | High | Base-mediated activation with strong bases significantly increases racemization. |
| HCTU | 6-Cl-HOBt | 2,4,6-Collidine | Substantially reduced vs. DIPEA | Weaker bases can significantly suppress racemization.[3] |
| DIC | OxymaPure | None/DIPEA | Very Low to Low (e.g., ~3.3%)[2][4] | Carbodiimide activation under base-free or weakly basic conditions is a preferred method for minimizing racemization.[2][5] |
| DIC | HOBt | None/DIPEA | Low to Moderate | A cost-effective method, with HOBt helping to suppress racemization.[6] |
| HBTU | HOBt | DIPEA or NMM | Moderate | A widely used reagent, though generally more prone to inducing racemization than carbodiimide methods for Cys.[6][7] |
| HATU | None | DIPEA, NMM, or Collidine | Low to Moderate | Offers fast reaction times and high efficiency, but the choice of base is critical for minimizing epimerization.[6] |
Note: The quantitative data is collated from studies on the coupling of N-protected Cysteine derivatives and serves as a strong indicator of performance for this compound coupling.
Table 2: Racemization of C-Terminal Cys(Trt) on Different Resins
| Resin Type | Condition | % D-Cys Formation | Reference |
| NovaSyn TGT | 20% piperidine treatment for 6 hours | 23% | [8] |
| 2-Chlorotrityl | Standard Fmoc deprotection cycles | Significantly suppressed | [1][2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for Fmoc-SPPS and the decision-making process for selecting a coupling method for this compound.
Experimental Protocols
The following are detailed protocols for the coupling of this compound in a manual SPPS workflow. These can be adapted for automated synthesizers.
Protocol 1: Recommended Method for Minimal Racemization (DIC/Oxyma Coupling)
This protocol is highly recommended for coupling this compound, especially at the C-terminus or in sequences known to be sensitive to racemization.
Materials:
-
Fmoc-SPPS resin (e.g., 2-Chlorotrityl chloride resin for C-terminal this compound)
-
Fmoc-D-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation and Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
DIC/Oxyma Coupling of Fmoc-D-Cys(Trt)-OH:
-
In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add the Fmoc-D-Cys(Trt)-OH/Oxyma solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue color), indicating free amines, the coupling step should be repeated.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acid couplings.
-
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Faster Coupling using HCTU with a Weak Base
This protocol can be used when faster coupling times are desired, but with a slightly higher risk of racemization compared to the DIC/Oxyma method. The use of a weaker base is crucial.
Materials:
-
Fmoc-SPPS resin
-
Fmoc-D-Cys(Trt)-OH
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
HCTU/Collidine Coupling of Fmoc-D-Cys(Trt)-OH:
-
In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6 equivalents) to the activation solution and vortex for 1-2 minutes (minimize pre-activation time).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the reaction completion with the ninhydrin test.
-
-
Washing, Chain Elongation, and Cleavage:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
Conclusion
The successful incorporation of this compound in Fmoc-SPPS with minimal racemization is achievable through the careful selection of coupling reagents and reaction conditions. For applications where stereochemical purity is paramount, the use of carbodiimide-based coupling agents such as DIC/Oxyma is strongly recommended. When coupling this compound as the C-terminal residue, the use of a 2-chlorotrityl chloride resin is essential to prevent epimerization during subsequent Fmoc deprotection steps. By adhering to these optimized protocols, researchers can confidently synthesize D-cysteine-containing peptides with high purity and yield.
References
- 1. bachem.com [bachem.com]
- 2. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Disulfide-Rich Peptides Using H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of disulfide-rich peptides (DRPs), with a specific focus on the incorporation of D-cysteine residues using H-D-Cys(Trt)-OH. DRPs, such as conotoxins and cyclotides, are a significant class of peptides with diverse and potent biological activities, making them valuable candidates for drug development.[1][2][3][4] The strategic introduction of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic applications.
The protocols outlined below leverage Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for peptide assembly.[5] A key challenge in the synthesis of DRPs is the precise and controlled formation of multiple disulfide bonds.[1][3][4] This document details an orthogonal protection strategy, where different cysteine protecting groups are selectively removed to direct the formation of specific disulfide bridges.[1][6] Here, the acid-labile trityl (Trt) group is used for the protection of the D-cysteine thiol moiety.
Core Concepts in Disulfide-Rich Peptide Synthesis
The synthesis of DRPs with defined disulfide connectivity relies on the principle of orthogonal protection . This strategy employs a set of protecting groups for cysteine residues that can be removed under distinct chemical conditions, allowing for the sequential and regioselective formation of disulfide bonds.[1][6]
Commonly used cysteine protecting groups in conjunction with the Trt group include:
-
Acetamidomethyl (Acm): Removable with iodine or silver ions. It is stable to the trifluoroacetic acid (TFA) used for cleavage from the resin.[1][7]
-
t-Butyl (tBu): A classic sulfhydryl protecting group, stable under TFA and redox conditions.[1]
-
4-methoxytrityl (Mmt): A more acid-labile group compared to Trt, allowing for selective deprotection on-resin.[8][9]
The choice of protecting groups and the order of their removal are critical for achieving the desired disulfide bond pattern, particularly in peptides with multiple disulfide bridges.[8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide with this compound
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc chemistry. The incorporation of this compound is detailed.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Cys(Trt)-OH and this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Kaiser test kit
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and finally with diethyl ether (3x). Dry the resin under vacuum.
Diagram 1: SPPS Workflow for Linear Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including the Trt group from D-cysteine.
Materials and Reagents:
-
Peptidyl-resin from Protocol 1
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the release of the trityl cation.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Diagram 2: Cleavage and Deprotection Workflow
Caption: Workflow for peptide cleavage and global deprotection.
Protocol 3: On-Resin Disulfide Bond Formation
This protocol details a method for forming a disulfide bond on the solid support before cleavage, which can simplify purification. This example uses an orthogonal protecting group strategy with Mmt and Trt.
Materials and Reagents:
-
Peptidyl-resin with orthogonally protected cysteines (e.g., Cys(Mmt) and Cys(Trt))
-
1% TFA in DCM with 5% TIS
-
N-chlorosuccinimide (NCS) in DMF
-
DMF, DCM
Procedure:
-
Selective Mmt Deprotection:
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with 1% TFA in DCM with 5% TIS for 10 minutes. Repeat this step four times.[9]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Disulfide Bond Formation:
-
Add a solution of NCS (1 equivalent) in DMF to the resin.
-
React for 5 minutes at 50°C.[9]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Second Disulfide Bond Formation:
-
Cleave the peptide from the resin using the cleavage cocktail as described in Protocol 2. This will simultaneously remove the Trt group.
-
The second disulfide bond can then be formed in solution via air oxidation or using other oxidizing agents.
-
Diagram 3: On-Resin Disulfide Formation Pathway
Caption: Pathway for sequential on-resin and in-solution disulfide bond formation.
Protocol 4: Purification and Characterization
This protocol outlines the purification of the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
Materials and Reagents:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of DMF or acetonitrile may be required before dilution with Mobile Phase A.[10]
-
RP-HPLC Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide with the correct molecular weight.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Quantitative Data Summary
The following tables summarize typical yields and purity data from the synthesis of disulfide-rich peptides. These values are illustrative and can vary depending on the peptide sequence, length, and specific conditions used.
Table 1: Representative Yields at Different Synthesis Stages
| Synthesis Stage | Typical Yield (%) | Notes |
| Solid-Phase Peptide Synthesis | >95% (crude peptide on resin) | Based on weight gain of the resin. |
| Cleavage and Deprotection | 50-80% (crude peptide) | Yields can be affected by peptide sequence and solubility. |
| RP-HPLC Purification | 20-50% (of crude peptide) | Highly dependent on the complexity of the crude mixture. |
| Overall Yield | 10-40% | From starting resin to purified peptide. |
Table 2: Purity Assessment of a Synthesized Disulfide-Rich Peptide
| Analytical Method | Purity (%) |
| Analytical RP-HPLC | >95% |
| Mass Spectrometry | Confirmed molecular weight |
Table 3: Comparison of Cysteine Protecting Group Removal Conditions
| Protecting Group | Reagent | Typical Conditions |
| Trityl (Trt) | TFA | 95% TFA, 2-3 hours at RT (during cleavage) |
| Mmt | Dilute TFA | 1% TFA in DCM, 10 min x 4 at RT (on-resin) |
| Acm | Iodine (I₂) | 10-15 eq. I₂ in DMF or AcOH/H₂O, 1 hour at RT |
Troubleshooting
-
Low Cleavage Yield: Incomplete removal of protecting groups or re-attachment of the peptide to the resin can lower yields. Ensure fresh cleavage cocktails and appropriate scavengers are used.[10]
-
Poor Solubility of Crude Peptide: Highly hydrophobic peptides can be difficult to dissolve. Sonication or the use of small amounts of organic solvents like DMF can aid in solubilization.[10]
-
Disulfide Scrambling: Incorrect or incomplete oxidation can lead to a mixture of disulfide isomers. Careful control of pH, peptide concentration, and the use of redox buffers (e.g., GSH/GSSG) during in-solution oxidation can mitigate this.[1][2]
-
Racemization of Cysteine: Prolonged coupling times or the use of certain activation reagents can lead to racemization at the cysteine alpha-carbon. Using pre-activated esters or performing couplings at lower temperatures can reduce this risk.[11]
These protocols and notes provide a comprehensive guide for the synthesis of disulfide-rich peptides incorporating this compound. The successful synthesis of these complex molecules requires careful planning of the orthogonal protection strategy and optimization of reaction conditions for each specific peptide sequence.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evolution-inspired strategy to design disulfide-rich peptides tolerant to extensive sequence manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide-rich Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. peptidetherapeutics.org [peptidetherapeutics.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Application Notes and Protocols for H-D-Cys(Trt)-OH Incorporation in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of H-D-Cys(Trt)-OH in the synthesis of cyclic peptides, a critical process in drug discovery and development. Cyclic peptides offer advantages over their linear counterparts, including enhanced stability, receptor selectivity, and biological activity.[1] The protocols detailed below cover both on-resin and solution-phase cyclization strategies, along with essential analytical techniques for characterization.
Introduction to this compound in Cyclic Peptide Synthesis
The use of D-amino acids, such as D-cysteine, can significantly impact the conformational properties and proteolytic stability of cyclic peptides. The trityl (Trt) protecting group for the thiol side chain of cysteine is widely employed in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.[2][3] It is labile to trifluoroacetic acid (TFA), allowing for deprotection during the final cleavage from the resin.[2][3] The incorporation of this compound enables the formation of a disulfide bridge, a common strategy for peptide cyclization.
Key Strategies for Cyclization
Two primary strategies are employed for the synthesis of cyclic peptides containing a disulfide bond derived from D-cysteine residues: on-resin cyclization and solution-phase cyclization. The choice of strategy often depends on the peptide sequence, resin loading, and desired purity of the final product.
-
On-Resin Cyclization: This method involves the formation of the disulfide bond while the peptide is still attached to the solid support. It can be advantageous by minimizing intermolecular side reactions due to the pseudo-dilution effect on low-substituted resins.[4]
-
Solution-Phase Cyclization: In this approach, the linear peptide is first cleaved from the resin and deprotected, followed by cyclization in a dilute solution to favor intramolecular disulfide bond formation over polymerization.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the standard Fmoc-based solid-phase synthesis of the linear peptide precursor containing this compound.
Materials:
-
Fmoc-Rink Amide resin or other suitable resin
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)
-
Coupling reagents: HCTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HCTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-D-Cys(Trt)-OH at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Final Washing: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
Protocol 2: On-Resin Cyclization via Iodine Oxidation
This protocol describes the formation of the disulfide bridge directly on the solid support.
Materials:
-
Resin-bound linear peptide with two Cys(Trt) residues
-
Iodine (I₂)
-
DMF
-
Washing solution: DMF/water with ascorbic acid
Procedure:
-
Swell the Resin: Swell the peptide-resin in DMF.
-
Trityl Deprotection and Oxidation: Add a solution of iodine (10 equivalents) in DMF to the resin. Shake the mixture for 1-2 hours at room temperature.[5]
-
Washing: Wash the resin extensively with DMF to remove excess iodine.
-
Quenching: Wash the resin with a DMF/water solution containing ascorbic acid to quench any remaining iodine.[5]
-
Final Washing: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours. Note: Thiol scavengers should be used with caution as they can potentially reduce the newly formed disulfide bond.[5]
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 3: Solution-Phase Cyclization
This protocol details the cyclization of the peptide after cleavage from the resin.
Materials:
-
Lyophilized crude linear peptide with free thiol groups
-
Solvents: Acetonitrile (MeCN), Water, Methanol (MeOH)
-
Oxidizing agent: Air (oxygen) or Iodine
-
Acid: Hydrochloric acid (HCl) or TFA
Procedure:
-
Cleavage and Deprotection:
-
Treat the resin-bound peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.[2][6]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude linear peptide with free thiols.
-
-
Cyclization:
-
Dissolve the lyophilized peptide in a dilute solution (e.g., 0.1-1 mg/mL) of 50% MeCN/water or 50% MeOH/water, slightly acidified with TFA or HCl to prevent premature oxidation and dimerization.[5]
-
Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours, monitoring the reaction by HPLC-MS.
-
Iodine Oxidation: Alternatively, add a solution of iodine (10 equivalents) in MeOH to the stirring peptide solution and let it react for 1 hour. Quench the excess iodine with ascorbic acid.[5]
-
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Data Presentation
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Reference |
| Purity (Crude) | Generally lower due to side products from cleavage | Can be higher if linear peptide is purified first | [4][7] |
| Yield (Overall) | Can be high (e.g., 76-86% reported for some sequences) | Variable, depends on efficiency of both cleavage and cyclization | [7] |
| Key Advantage | Reduced intermolecular reactions (dimerization/polymerization) | Better for sequences prone to aggregation on-resin | [4][5] |
| Key Disadvantage | Potential for disulfide bond reduction during cleavage | Requires handling of dilute solutions, potential for low yields | [4][5] |
Table 2: Common Reagents and Conditions for Disulfide Bond Formation
| Reagent | Conditions | Notes | Reference |
| Iodine (I₂) ** | 10 equivalents in DMF (on-resin) or MeOH (solution) | Fast and efficient. Excess must be quenched. | [2][5] |
| Air (O₂) ** | Vigorous stirring in aqueous buffer (pH ~7-8) | Slower method, generally milder. | [6] |
| Thallium (III) Trifluoroacetate | In TFA with anisole scavenger | Highly toxic, requires special handling. | [2] |
Analytical Characterization
Thorough characterization is crucial to confirm the structure and purity of the synthesized cyclic peptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. A C18 reverse-phase column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.[8][9]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the cyclic peptide. ESI-MS is a common technique.[8][10][11] Tandem MS (MS/MS) can be used for sequencing, although it is more challenging for cyclic peptides than linear ones.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the correct formation of the disulfide bridge.[8][10]
Visualizations
Caption: Workflow of Cyclic Peptide Synthesis.
Caption: On-Resin vs. Solution-Phase Cyclization.
Caption: Analytical Workflow for Cyclic Peptides.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. peptide.com [peptide.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. support.proteinmetrics.com [support.proteinmetrics.com]
Application Notes and Protocols: Manual Coupling of H-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
Introduction
H-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides intended for therapeutic and research applications. The trityl (Trt) protecting group on the sulfhydryl side-chain of cysteine offers robust protection under standard Fmoc-based synthesis conditions and is readily removable during the final acid cleavage step. However, the coupling of cysteine derivatives is often associated with challenges, most notably the risk of racemization, which can compromise the purity and biological activity of the final peptide.[1][2]
These application notes provide a comprehensive guide for the manual coupling of this compound, offering detailed protocols, a comparison of common coupling reagents, and a visual workflow to ensure high coupling efficiency while minimizing side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical factor in the successful incorporation of this compound. The following table summarizes the performance and key characteristics of commonly used reagents for this purpose.
| Coupling Reagent/Method | Additive(s) | Base | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Reaction Time | Key Considerations |
| HATU | None | DIEA, NMM, or Collidine | 2-4 : 1.9-3.9 : 4-8 | 30-60 minutes | Highly efficient with fast reaction times.[3][4] Careful selection of the base is necessary to minimize epimerization.[4] |
| HBTU | HOBt (recommended) | DIEA or NMM | 2-3 : 2-3 : 4-6 | 1-2 hours | A widely used and effective reagent.[3] The addition of HOBt can help suppress racemization.[3] |
| DIC/HOBt | HOBt | None/DIEA | 2-3 : 2-3 : 2-3 (DIC) | 2-4 hours | A classic method that minimizes racemization, especially when conducted without a strong organic base.[3][5] |
| DIC/Oxyma | OxymaPure | None/DIEA | 2-4 : 2-4 : 2-4 (DIC) | 1-4 hours | Often the preferred method for coupling racemization-prone amino acids like cysteine due to its ability to suppress epimerization.[4] |
Experimental Workflow
The following diagram illustrates the logical steps involved in a single manual coupling cycle for this compound in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for manual solid-phase peptide synthesis (SPPS) coupling.
Experimental Protocols
This section provides detailed methodologies for the manual coupling of this compound. The process begins after the previous amino acid has been successfully coupled and its N-terminal Fmoc group is intact.
Materials and Reagents
-
Peptide-resin in a suitable reaction vessel (e.g., fritted glass or plastic syringe).
-
This compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents (Choose one protocol):
-
HATU Protocol: HATU, Diisopropylethylamine (DIEA).
-
DIC/Oxyma Protocol: Diisopropylcarbodiimide (DIC), OxymaPure.
-
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Monitoring: Kaiser Test Kit (Solutions A, B, C) or equivalent ninhydrin-based test.[6]
Step 1: Resin Preparation and Swelling
-
Place the resin-bound peptide (e.g., 0.1 mmol scale) in a manual reaction vessel.[7]
-
Add DMF (approx. 10 mL per gram of resin) to swell the resin.
-
Agitate gently for at least 30-60 minutes at room temperature.[7]
-
Drain the solvent.
Step 2: N-α-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[8]
-
Agitate the mixture for 5-7 minutes. Drain the solution.[7]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5 times)[7]
-
DCM (3 times)
-
DMF (3 times)
-
-
The resin now has a free N-terminal amine, ready for coupling.
Step 3: this compound Coupling
Perform one of the following protocols. Quantities are based on a 0.1 mmol synthesis scale.
Protocol A: Coupling with HATU
This method is rapid and highly efficient, recommended for difficult couplings.[3]
-
Activation: In a separate vial, dissolve this compound (2-4 equivalents, e.g., 0.4 mmol) and HATU (1.9-3.9 equivalents, e.g., 0.39 mmol) in DMF (approx. 2 mL).[4]
-
Add DIEA (4-8 equivalents, e.g., 0.8 mmol) to the activation solution. Vortex briefly for 1-2 minutes.[3] The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.[3]
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.[3] Proceed to Step 4.
Protocol B: Coupling with DIC/Oxyma
This method is highly recommended to minimize the risk of racemization.[4]
-
Activation: In a separate vial, dissolve this compound (2-4 equivalents, e.g., 0.4 mmol) and OxymaPure (2-4 equivalents, e.g., 0.4 mmol) in DMF (approx. 2 mL).[4]
-
Add DIC (2-4 equivalents, e.g., 0.4 mmol) to the mixture and vortex briefly.[4]
-
Coupling: Immediately add the activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[4] Proceed to Step 4.
Step 4: Monitoring the Coupling Reaction
To ensure the coupling reaction has gone to completion, a qualitative Kaiser test is performed to detect any remaining free primary amines.[9]
-
Remove a small sample of resin beads (a few milligrams) from the reaction vessel.[10]
-
Wash the sample beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Kaiser test reagent (Phenol in n-butanol, Ninhydrin in n-butanol, Potassium Cyanide in pyridine).
-
Interpretation:
-
If the test is positive, the coupling step should be repeated ("recoupling") with a fresh solution of activated amino acid. If the test remains positive after a second coupling, any unreacted amines should be "capped" with an agent like acetic anhydride to prevent the formation of deletion sequences.[9]
Step 5: Washing
Once the Kaiser test confirms complete coupling, the resin must be thoroughly washed to remove excess reagents and by-products.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin using the following sequence, agitating for 1 minute for each wash:
-
DMF (5 times)[7]
-
DCM (3 times)
-
DMF (3 times)
-
The peptide-resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Peptide Synthesis [bio-protocol.org]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Automated Solid-Phase Synthesis of Peptides Containing H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incorporating non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery. D-amino acids can significantly enhance peptide stability against proteolytic degradation, modulate receptor binding affinity, and improve pharmacokinetic profiles. D-Cysteine (D-Cys), in particular, is a valuable residue for introducing structural constraints via disulfide bridges, pegylation, or conjugation to other molecules.
This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing D-Cysteine, utilizing the commonly employed trityl (Trt) protecting group for the sulfhydryl side chain. The protocol is based on Fmoc/tBu chemistry, which is widely used in automated peptide synthesizers.[1] The trityl group is advantageous as it is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step.[1] The use of a bulky protecting group like Trt also helps to minimize side reactions such as the formation of 3-(1-piperidinyl)alanine, especially when cysteine is the C-terminal residue.[2][3]
Experimental Protocols
This protocol outlines the automated synthesis cycle for incorporating a single Fmoc-D-Cys(Trt)-OH residue into a growing peptide chain on a solid support. Automated peptide synthesis relies on the stepwise addition of Nα-Fmoc protected amino acids.[4] The free amine (H-D-Cys(Trt)-OH) is generated in situ on the resin after the removal of the Fmoc group in the preceding cycle.
Materials and Reagents
-
Resin: Pre-loaded resin appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl chloride for C-terminal acid).
-
Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-D-Cys(Trt)-OH.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, peptide synthesis grade.
-
-
Coupling Reagents:
-
Activator: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail:
-
Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole.
-
Alternative: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[5]
-
-
Precipitation/Washing: Cold diethyl ether.
Automated Synthesizer Protocol: Single Coupling Cycle for D-Cys(Trt)
The following steps are performed by the automated peptide synthesizer within a reaction vessel containing the peptide-resin. This cycle is repeated for each amino acid in the sequence.
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes prior to the first synthesis cycle.[3]
-
Fmoc Deprotection:
-
The N-terminal Fmoc group of the preceding amino acid on the resin is removed by treating the resin with 20% piperidine in DMF.
-
This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 10-15 minutes) to ensure complete removal.[3]
-
-
Washing: The resin is thoroughly washed with DMF (typically 5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.[3]
-
Coupling of Fmoc-D-Cys(Trt)-OH:
-
In a separate vial, a solution of Fmoc-D-Cys(Trt)-OH, an activator (HBTU/HATU), and a base (DIPEA) in DMF is prepared for pre-activation.[6] To minimize racemization, which can be a concern with cysteine residues, using a combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure as the coupling system is also highly recommended, as it can be performed under base-free conditions.[6][7]
-
The activated Fmoc-D-Cys(Trt)-OH solution is then transferred to the reaction vessel containing the resin.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 30-60 minutes).
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. A subsequent wash with DCM may be performed to prepare the resin for the next cycle.
-
Cycle Repetition: The synthesizer repeats steps 2-5 for the next amino acid in the sequence.
Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, the resin is washed with DCM and dried under vacuum.[3]
-
The dried peptide-resin is treated with a cleavage cocktail (e.g., Reagent R) for 2-4 hours at room temperature.[3][8] The trityl group from the D-Cysteine side chain is removed during this step.[1] The cleavage mixture will often turn yellow due to the formation of the trityl cation.[8]
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by adding the filtrate to cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes typical quantitative parameters for the automated synthesis of a peptide containing D-Cys(Trt). Actual parameters may vary depending on the specific synthesizer, peptide sequence, and scale.
| Parameter | Value | Purpose |
| Resin Substitution | 0.2 - 0.8 mmol/g | Determines the scale of the synthesis. |
| Amino Acid Excess | 3 - 5 equivalents (relative to resin loading) | Drives the coupling reaction to completion. |
| Activator Excess | 2.9 - 4.9 equivalents | Activates the carboxylic acid of the incoming amino acid for amide bond formation.[6] |
| Base Excess | 6 - 10 equivalents | Neutralizes the protonated amine on the resin and facilitates the coupling reaction. |
| Fmoc Deprotection Time | 5 + 15 minutes | Ensures complete removal of the N-terminal Fmoc protecting group. |
| Coupling Time | 30 - 60 minutes | Allows for the complete formation of the peptide bond. |
| Cleavage Time | 2 - 4 hours | Cleaves the peptide from the resin and removes side-chain protecting groups, including Trt.[3] |
| Cleavage Cocktail Volume | 10 mL per gram of resin | Ensures efficient cleavage and scavenging of reactive cations.[3] |
Mandatory Visualizations
Experimental Workflow
Caption: Automated SPPS workflow for incorporating D-Cys(Trt) and subsequent peptide cleavage.
Signaling Pathway Example: GPCR Antagonism
Many peptide therapeutics, including those incorporating D-amino acids for stability, target G-protein coupled receptors (GPCRs).
Caption: D-Cys peptide acting as an antagonist to block a GPCR signaling pathway.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Analytical HPLC Methods for Peptides Containing D-Cys(Trt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-cysteine, into peptide therapeutics is a key strategy for enhancing their proteolytic stability, modulating their conformation, and improving their pharmacological properties. The trityl (Trt) group is a commonly used acid-labile protecting group for the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS). The analytical characterization of peptides containing D-Cys(Trt) is crucial for ensuring the quality, purity, and stereochemical integrity of the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical technique for this purpose.
These application notes provide detailed protocols and methodologies for the analytical HPLC of peptides containing D-Cys(Trt), with a focus on purity assessment and the separation of diastereomers.
Data Presentation
Table 1: HPLC Analysis of Epimerization in C-Terminal Cys(Trt)-Containing Peptides
This table summarizes the percentage of epimerization (formation of the D-isomer from the L-isomer) of the C-terminal Cys(Trt) residue in the model peptide Boc-Leu-Ala-Cys(Trt)-O-2-CT resin under various basic conditions used for Fmoc deprotection during SPPS. The data highlights the importance of HPLC in quantifying stereochemical impurities.
| Base (in DMF) | OxymaPure (M) | Epimer (%) | Adduct 1 (%) | Adduct 2 (%) |
| 20% Piperidine | - | 5.7 | 2.2 | 2.3 |
| 20% Piperidine | 1 | 2.1 | 1.1 | 1.2 |
| 20% 4-Methylpiperidine | - | 4.6 | 1.7 | 1.8 |
| 20% 4-Methylpiperidine | 1 | 1.8 | 0.9 | 1.0 |
| 20% Pyrrolidine | - | 7.2 | 3.5 | 3.6 |
| 20% Morpholine | - | 1.9 | - | - |
| 10% Piperazine | - | 2.5 | - | - |
| Data adapted from "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids"[1]. The analysis was performed on an Agilent 1100 system with a Phenomenex Aeris™ C18 column. |
Table 2: Epimerization Analysis of Somatostatin Synthesized with C-Terminal Cys(Trt)
This table shows the percentage of the D-Cys epimer found in the synthesis of linear somatostatin, which has a C-terminal Cys residue protected with a trityl group. The analysis was performed by HPLC after cleavage of the peptide from the resin.[1]
| Protecting Group | Base Treatment | Epimer (%) during Synthesis | Epimer (%) after 8h Stress |
| Trt | 20% Piperidine | 1.6 | 2.5 |
| Data adapted from "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids"[1]. |
Experimental Protocols
Protocol 1: Standard RP-HPLC for Purity Analysis of D-Cys(Trt) Peptides
This protocol is suitable for determining the purity of a crude or purified peptide containing a D-Cys(Trt) residue and separating it from common synthetic impurities.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
Column: C18 reversed-phase column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 mm × 150 mm)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.
-
Peptide Sample: Crude or purified peptide containing D-Cys(Trt).
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Injection Volume: 10-20 µL
-
Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the hydrophobicity of the peptide. For separating closely eluting impurities, a shallower gradient is recommended.[2][3]
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the peptide is calculated as the peak area of the main product divided by the total peak area of all components, expressed as a percentage.
Protocol 2: Chiral HPLC for Separation of D-Cys(Trt) and L-Cys(Trt) Diastereomers
This protocol is designed to separate and quantify the desired peptide containing D-Cys(Trt) from its L-Cys(Trt) diastereomer, which may be present as an impurity due to epimerization during synthesis or the use of chirally impure starting materials.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column
Materials:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For protected amino acids, columns like Lux Cellulose-1, Cellulose-2, or Cellulose-3 can be screened for optimal separation.[4] Alternatively, a high-resolution achiral C18 column can sometimes separate diastereomers, as their physical properties differ.[5][6]
-
Mobile Phase: The mobile phase composition is highly dependent on the chiral column used.
-
For polysaccharide-based columns, a reversed-phase mobile system of acetonitrile and water with a TFA additive is a good starting point.[4]
-
Isocratic elution is often preferred for chiral separations to maximize resolution.
-
-
Sample Preparation: Prepare the sample as described in Protocol 1. A standard of the corresponding peptide containing L-Cys(Trt) is required for peak identification and to confirm the separation.
Procedure:
-
Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the D- and L-Cys(Trt) containing peptide diastereomers.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled, as temperature can significantly impact chiral separations.
-
Detection: UV absorbance at 220 nm.
-
Elution Mode: Start with an isocratic elution. If co-elution occurs, a very shallow gradient may be tested.
-
-
Data Analysis: Once separation is achieved, quantify the amount of the unwanted L-Cys(Trt) diastereomer relative to the main D-Cys(Trt) peptide peak to determine the enantiomeric (or in this case, diastereomeric) purity.
Mandatory Visualization
Caption: General workflow for the HPLC analysis of synthetic peptides.
Caption: Logical workflow for selecting the appropriate HPLC method.
References
- 1. digital.csic.es [digital.csic.es]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. phenomenex.com [phenomenex.com]
- 5. Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aggregation of Peptides with H-D-Cys(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing H-D-Cys(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for sequences containing this compound?
A1: Peptide aggregation is the self-association of peptide chains, driven primarily by the formation of intermolecular hydrogen bonds, which can lead to the formation of insoluble β-sheet structures.[1] This is a significant issue in peptide synthesis as it can cause incomplete coupling and deprotection reactions, resulting in low yields and purification difficulties. Peptides containing the bulky and hydrophobic Trityl (Trt) protecting group on a cysteine residue, such as this compound, can be particularly prone to aggregation due to increased hydrophobicity.
Q2: What are the initial indicators of peptide aggregation on the resin during solid-phase peptide synthesis (SPPS)?
A2: The most common sign of on-resin aggregation is poor swelling of the resin beads. You might also observe slow or incomplete Fmoc deprotection, which can be identified by a persistent blue color in a Kaiser test, and inefficient coupling of subsequent amino acids. These problems arise because the aggregated peptide chains physically obstruct the reactive sites on the resin.
Q3: Can the Trityl (Trt) protecting group on this compound contribute to aggregation?
A3: Yes, while the steric bulk of the Trityl group is advantageous in minimizing certain side reactions like 3-(1-piperidinyl)alanine formation, its hydrophobic nature can increase the overall hydrophobicity of the peptide, thereby promoting aggregation. However, the Trt group's influence is just one factor; the entire peptide sequence composition plays a crucial role.
Q4: How can I improve the solubility of my purified peptide containing this compound?
A4: For hydrophobic peptides that are difficult to dissolve, a systematic approach is recommended. Start with aqueous buffers, adjusting the pH away from the peptide's isoelectric point. If aggregation persists, organic co-solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can be introduced. For peptides containing Cys, Met, or Trp, it is advisable to use DMF instead of DMSO to avoid oxidation. In cases of severe aggregation, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used, although they will likely need to be removed before the final application.
Troubleshooting Guides
Guide 1: On-Resin Aggregation During Synthesis
Problem: You observe poor resin swelling, incomplete Fmoc deprotection, or failed coupling reactions, suggesting on-resin aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Solutions:
-
Modify the Solvent System:
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) has better solvating properties for aggregated peptides than Dimethylformamide (DMF).
-
Chaotropic Salts: Add chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN to the coupling or deprotection solutions to disrupt hydrogen bonds.
-
"Magic Mixture": For very difficult sequences, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at an elevated temperature (e.g., 55°C).
-
-
Incorporate Backbone Protection:
-
Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. They are introduced at Ser, Thr, or Cys residues.
-
Hmb/Dmb Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen prevents hydrogen bonding. It is recommended to insert one every 6-7 residues in aggregation-prone regions.
-
-
Adjust Reaction Conditions:
-
Elevated Temperature: Increasing the coupling temperature can often improve reaction rates for difficult couplings.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly reduce aggregation and speed up reaction times.
-
Guide 2: Post-Cleavage Insolubility and Aggregation
Problem: After cleavage from the resin and precipitation, the crude peptide containing this compound is insoluble or forms a gel.
Troubleshooting Workflow:
Caption: Stepwise approach to solubilizing aggregated peptides.
Solutions:
-
Systematic Solubilization: Follow a stepwise approach, starting with the mildest solvents.
-
Aqueous Buffers: Attempt to dissolve a small amount of the peptide in water or a buffer. If the peptide has a net positive charge, try a dilute acidic solution (e.g., 10% acetic acid). If it has a net negative charge, a dilute basic solution (e.g., 1% ammonium hydroxide) may work, but be cautious with Cys-containing peptides at basic pH due to potential disulfide formation.
-
Organic Co-solvents: If aqueous solutions fail, add a small amount of an organic solvent like ACN, DMF, or DMSO and sonicate briefly. Gradually add this solution to your aqueous buffer.
-
Strong Solvents: For extremely hydrophobic peptides, initial dissolution in a small volume of a strong solvent like neat TFA or hexafluoroisopropanol (HFIP) may be necessary before dilution.
-
-
Optimize Purification Conditions:
-
Column Choice: For hydrophobic peptides, a C4 or C8 RP-HPLC column may provide better recovery than a C18 column.
-
Mobile Phase: Incorporate the organic solvent that best dissolved your peptide into the mobile phase for purification.
-
Data Presentation
Table 1: Comparison of Anti-Aggregation Strategies during SPPS
| Strategy | Mechanism | Typical Improvement | Considerations |
| Pseudoproline Dipeptides | Disrupts β-sheet formation by inducing a "kink" in the peptide backbone. | Can increase crude purity from <10% to >70% for difficult sequences. | Limited to sequences containing Ser, Thr, or Cys. |
| Hmb/Dmb Backbone Protection | Prevents interchain hydrogen bonding by protecting backbone amides. | Results in improved reaction rates and higher yields. Also prevents aspartimide formation. | Coupling to the Hmb/Dmb-protected amino acid can be sterically hindered. |
| Chaotropic Salts (e.g., 0.8 M NaClO₄) | Disrupts hydrogen bonding network, improving solvation of the peptide-resin. | Can rescue failed couplings and improve yields, though quantitative data varies widely with sequence. | Must be thoroughly washed away before subsequent steps. |
| Switching Solvent from DMF to NMP | NMP has superior solvating properties for hydrophobic and aggregation-prone peptides. | Can lead to a significant increase in crude purity for hydrophobic sequences. | NMP is more viscous and has a higher boiling point than DMF. |
Table 2: Cleavage Cocktail Performance for Cys(Trt)-Containing Peptides
Data adapted from a study on S-alkylation side reactions.
| Cleavage Cocktail Composition (v/v) | Target Residue | Key Scavenger(s) | Observed Side Product (%) | Efficacy |
| 95% TFA, 2.5% TIS, 2.5% H₂O | Cys(Trt) | TIS | ~25% S-alkylation | TIS alone is insufficient to prevent side reactions with C-terminal Cys on Wang resin. |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Cys(Trt) | TIS, EDT | ~10% S-alkylation | Addition of EDT significantly reduces S-alkylation. |
| 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT | Cys(Trt) | TIS, EDT | >85% crude purity of desired linear peptide | Effective for preventing both Trt-related side reactions and oxidation.[2] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium-based activation method.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Mixture: In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated dipeptide solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using a qualitative test such as the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
Protocol 2: Cleavage of a Cys(Trt)-Containing Peptide from Resin
This protocol is a general method for cleaving a peptide containing Cys(Trt) and other sensitive residues, using a standard cleavage cocktail.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v). For peptides less prone to side reactions, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) may be sufficient, but the addition of EDT is recommended for Cys-containing peptides to keep the thiol reduced.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing ice-cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Maximizing Precipitation: Incubate the ether suspension at -20°C for at least 30 minutes.
-
Isolation: Centrifuge the mixture, carefully decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
References
Troubleshooting incomplete cleavage of the Trt group from D-Cys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cleavage of the Trityl (Trt) protecting group from D-Cysteine (D-Cys).
Troubleshooting Guide: Incomplete Trt Cleavage
This guide provides a structured approach to resolving issues of incomplete deprotection of Trt-protected D-Cysteine.
Problem: Incomplete Trt deprotection observed by HPLC/MS.
Possible Cause 1: Insufficient Acid Strength or Reaction Time The acid-labile Trt group requires sufficient acid concentration and duration for complete removal. The reaction is an equilibrium that must be driven to completion.[1]
-
Solution: Optimize the trifluoroacetic acid (TFA) concentration and reaction time. For most standard cleavages, a high concentration of TFA (90-95%) for 1-4 hours is sufficient.[2][3][4] Monitor the reaction's progress by HPLC to determine the optimal duration. For sterically hindered or complex peptides, longer reaction times may be necessary.[5][6]
Possible Cause 2: Re-attachment of the Trityl Cation The cleavage of the Trt group generates a stable trityl carbocation. Due to the high nucleophilicity of the free cysteine thiol, this cation can re-attach, leading to an equilibrium that favors the protected state and results in incomplete deprotection.[7]
-
Solution: Employ an effective scavenger in the cleavage cocktail to irreversibly trap the trityl cation. Triisopropylsilane (TIS) is highly effective as it reduces the trityl cation to the inert triphenylmethane, driving the reaction to completion.[1][8]
Possible Cause 3: Inadequate Scavenging of Other Cations If other acid-labile protecting groups (e.g., tert-butyl, tBu) are present, they will also generate reactive carbocations. These can compete for the scavenger, reducing its effectiveness in trapping the trityl cation, or lead to unwanted side reactions like S-alkylation.[7][9]
-
Solution: Use a scavenger cocktail designed to trap multiple types of carbocations. A common and effective mixture is TFA/TIS/H₂O. Water can help solvate the peptide and trap t-butyl cations. See the tables below for recommended cocktail compositions.
Frequently Asked Questions (FAQs)
Q1: Why is my Trt group cleavage from D-Cysteine incomplete?
Incomplete cleavage is one of the most common issues and typically stems from two main factors:
-
Reversible Reaction: The cleavage of the Trt group is an equilibrium. The generated trityl cation is stable and can readily react with the deprotected, nucleophilic thiol of cysteine, leading to re-protection.
-
Insufficient Reaction Conditions: The cleavage reaction may not have gone to completion due to insufficient time, inadequate acid concentration, or low temperature.[1][5]
To resolve this, it is crucial to use appropriate scavengers to trap the trityl cation and to optimize the reaction conditions.
Q2: What is the role of scavengers in the deprotection cocktail?
Scavengers are essential components that "trap" reactive carbocations generated during the acid-catalyzed cleavage of protecting groups like Trt and tBu.[2][7] By reacting with these electrophilic species, scavengers prevent them from re-attaching to the peptide or modifying sensitive amino acid side chains, such as tryptophan or methionine.[2][3][7] For Cys(Trt) deprotection, scavengers are critical to irreversibly remove the trityl cation from the reaction equilibrium, ensuring complete deprotection.
Q3: Which scavengers are recommended for the deprotection of Cys(Trt)-containing peptides?
Several scavengers are effective. The choice depends on the other amino acids present in the sequence.
-
Triisopropylsilane (TIS): Highly recommended for Trt deprotection. It is extremely efficient at reducing the trityl cation to the inert triphenylmethane.
-
1,2-Ethanedithiol (EDT): A good scavenger that also helps to keep the cysteine thiol in a reduced state, preventing oxidation and disulfide bond formation.[2][10]
-
Thioanisole: An effective scavenger, but it should be used with caution as it can partially remove other non-acid-labile protecting groups from Cys, such as t-Bu.[2]
-
Water: Often included to help dissolve the peptide and to scavenge t-butyl cations.[9]
Q4: What are common side reactions during Trt cleavage and how can they be minimized?
-
S-alkylation: The free thiol group can be alkylated by carbocations generated from other protecting groups (e.g., S-tert-butylation from tBu groups). This can be minimized by using an efficient scavenger cocktail, such as one containing TIS and water.[7][9]
-
Oxidation: The deprotected cysteine thiol is susceptible to air oxidation, which can lead to the formation of unwanted disulfide bonds (dimers or oligomers).[7][10] This can be prevented by adding a reducing agent like EDT to the cleavage cocktail and/or performing the reaction under an inert nitrogen or argon atmosphere.[10]
-
Tryptophan Modification: If tryptophan is present, its indole ring can be alkylated. TIS is also effective in preventing this side reaction.
Data and Protocols
Data Presentation
Table 1: Common Cleavage Cocktails for Trt Deprotection of D-Cysteine
| Cocktail Composition (v/v/v) | Reagents | Primary Use and Considerations |
| 95 : 2.5 : 2.5 | TFA / H₂O / TIS | Standard Choice: Effective for most peptides. TIS scavenges Trt cations, and water helps with tBu cations.[9] |
| 92.5 : 2.5 : 2.5 : 2.5 | TFA / H₂O / TIS / EDT | For Oxidation-Prone Peptides: EDT is added to maintain the cysteine in its reduced thiol form.[10] |
| 90 : 5 : 2.5 : 2.5 | TFA / H₂O / EDT / TES | Alternative Silane: Triethylsilane (TES) can be used instead of TIS, but caution is needed with Trp-containing peptides.[3] |
| 82.5 : 5 : 5 : 5 : 2.5 | TFA / Phenol / H₂O / Thioanisole / EDT | Reagent K: A more complex mixture for peptides with multiple sensitive residues, though often unnecessary with modern protecting groups.[5] |
Table 2: Common Scavengers and Their Functions
| Scavenger | Chemical Structure | Function and Target |
| Triisopropylsilane (TIS) | ((CH₃)₂CH)₃SiH | Reduces Trt cations to triphenylmethane, preventing re-attachment. Also protects Trp. |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Scavenges Trt cations and acts as a reducing agent to prevent thiol oxidation.[2][10] |
| Water | H₂O | Scavenges tBu cations and improves peptide solubility.[9] |
| Thioanisole | C₆H₅SCH₃ | Scavenges Trt and other cations. Can cause side reactions with certain Cys protecting groups.[2] |
Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage of Trt from D-Cys
-
Preparation: Weigh the peptide-resin (e.g., 100 mg) and place it in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard deprotection, use a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[7]
-
Reaction: Add the cleavage cocktail to the resin. If the peptide contains Cys(Trt), the solution may turn a deep yellow color due to the formation of the trityl cation.[4] Gently agitate the mixture at room temperature.
-
Reaction Monitoring: After 1-2 hours, take a small aliquot of the supernatant, precipitate the peptide with cold diethyl ether, and analyze by HPLC to check the progress.[7]
-
Work-up: Once the reaction is complete (typically 2-4 hours), filter the resin and collect the filtrate.
-
Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[7]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[7]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.
Protocol 2: HPLC Monitoring of the Deprotection Reaction
-
Sample Preparation: At desired time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the cleavage solution.[7]
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and stop the reaction.[7]
-
Isolation: Centrifuge to pellet the peptide, carefully remove the ether, and allow the residual ether to evaporate.[7]
-
Reconstitution: Dissolve the peptide pellet in the HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[7]
-
Analysis: Inject the sample onto the HPLC. Compare the peak corresponding to the Trt-protected peptide with the peak for the fully deprotected peptide to determine the reaction progress.
Visualizations
Caption: Standard workflow for Trt group cleavage from a resin-bound peptide.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Technical Support Center: H-D-Cys(Trt)-OH in Fmoc Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-D-Cys(Trt)-OH in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in Fmoc SPPS?
A1: The primary side reactions encountered when using this compound, particularly when it is the C-terminal residue, are:
-
Racemization: The conversion of the D-cysteine residue to its L-enantiomer (epimerization), which can be a significant issue.[1][2][3][4]
-
β-Elimination and Piperidine Adduct Formation: Base-catalyzed elimination of the trityl-protected sulfhydryl group leads to the formation of a dehydroalanine intermediate. This intermediate can then be attacked by piperidine (used for Fmoc deprotection) to form 3-(1-piperidinyl)alanine, resulting in a product with an additional mass of +51 Da.[5][6]
-
S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, the highly reactive trityl cation released can re-alkylate the cysteine thiol group or other sensitive residues like tryptophan.[5] Carbocations generated from resin linkers, especially from Wang resin, can also cause S-alkylation.[5]
Q2: Why is racemization more pronounced for C-terminal cysteine residues?
A2: C-terminal cysteine residues are particularly susceptible to racemization due to direct activation of the carboxyl group during coupling of the first amino acid to the resin-bound cysteine. The base-mediated activation methods commonly used in Fmoc SPPS can facilitate the abstraction of the alpha-proton of the cysteine residue, leading to a loss of stereochemical integrity.[1][2][7] This issue is exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection throughout the synthesis.[7]
Q3: What is the impact of the resin choice on side reactions?
A3: The choice of solid support has a significant impact on the extent of side reactions. For peptides with a C-terminal cysteine, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1] The steric hindrance provided by the trityl linker on this resin helps to suppress both racemization and the formation of piperidinylalanine adducts compared to Wang-type resins.[7]
Troubleshooting Guide
Problem 1: My peptide containing a C-terminal D-Cys shows a significant amount of the L-Cys diastereomer upon analysis.
-
Possible Cause: Racemization of the C-terminal D-Cys(Trt)-OH during synthesis.
-
Solutions:
-
Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin for anchoring the C-terminal cysteine. This resin has been shown to be effective in suppressing racemization.[1]
-
Coupling Conditions: Avoid base-mediated coupling methods like HBTU/DIPEA, especially with pre-activation or microwave heating, as these can increase racemization.[7] Instead, use coupling reagents that allow for acidic or neutral conditions, such as diisopropylcarbodiimide (DIC) with HOBt or Oxyma.
-
Protecting Group: Consider using an alternative S-protecting group like tetrahydropyranyl (Thp), which has been reported to result in lower racemization compared to Trt.[2]
-
Base for Fmoc Deprotection: The choice of base for Fmoc removal can influence epimerization. While piperidine is standard, studies have shown that using buffered conditions or alternative bases might be beneficial in specific contexts.[8]
-
Problem 2: LC-MS analysis of my final peptide shows an unexpected peak with a mass increase of +51 Da.
-
Possible Cause: Formation of a 3-(1-piperidinyl)alanine adduct resulting from β-elimination of the Cys(Trt) side chain followed by the addition of piperidine.[5]
-
Solutions:
-
Resin Choice: As with racemization, using a 2-chlorotrityl resin can significantly reduce this side reaction compared to Wang resins.
-
Protecting Group: The bulky trityl group on the sulfur atom helps to minimize β-elimination.[5] However, if the problem persists, exploring other bulky protecting groups could be an option.
-
Fmoc Deprotection Conditions: Minimize the time the peptide is exposed to piperidine. Using a milder base or a shorter deprotection time, if sufficient for complete Fmoc removal, could be beneficial. Some studies have explored alternatives to piperidine for Fmoc removal to reduce such side reactions.[9]
-
Problem 3: During final cleavage, I observe significant byproducts, and the yield of the desired peptide is low.
-
Possible Cause: S-alkylation of the cysteine thiol by carbocations generated during TFA cleavage from the Trt protecting group or the resin linker.
-
Solutions:
-
Scavengers: Use an efficient scavenger cocktail during cleavage to trap the reactive trityl cations. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides with multiple Cys(Trt) residues, adding ethanedithiol (EDT) to the cleavage cocktail can help maintain the reduced state of the cysteine.
-
Cleavage Procedure: Precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can help to minimize side product formation.
-
Quantitative Data Summary
The following tables summarize quantitative data on side reactions involving cysteine in Fmoc SPPS.
Table 1: Influence of S-Protecting Group on Racemization during Coupling
| S-Protecting Group | % Racemization (DIPCDI/Oxyma Coupling) |
| Trityl (Trt) | 3.3% |
| Diphenylmethyl (Dpm) | 6.8% |
| Tetrahydropyranyl (Thp) | 0.74% |
| Data sourced from Sigma-Aldrich technical literature. |
Table 2: Extent of D-Cys Formation on NovaSyn TGT Resin
| Peptide Sequence & S-Protecting Group | % D-Cys formed (after 6h treatment with 20% piperidine) |
| Bz-Ser(tBu)-Cys(Trt)-NovaSynTGT | 23% |
| Bz-Ser(tBu)-Cys(MBom)-NovaSynTGT | 6% |
| Data from a study on epimerization of C-terminal cysteine residues.[7] |
Experimental Protocols
Protocol 1: Recommended Coupling of the First Amino Acid to Cys(Trt) on 2-Chlorotrityl Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for at least 30 minutes.
-
Amino Acid Preparation: Dissolve Fmoc-D-Cys(Trt)-OH (1.0 eq.) in DCM. Add diisopropylethylamine (DIPEA) (1.5 eq.) and mix.
-
Resin Loading: Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by dimethylformamide (DMF).
Protocol 2: Cleavage and Deprotection with Scavengers
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides prone to oxidation or containing multiple cysteines, 2.5% ethanedithiol (EDT) can be included.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. The solution may turn yellow due to the formation of trityl cations.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Drying: Dry the peptide under vacuum.
Visualizations
Caption: Mechanism of base-catalyzed racemization of C-terminal cysteine.
Caption: Pathway of β-elimination and subsequent piperidine adduct formation.
Caption: Logical workflow for troubleshooting common cysteine side reactions.
References
- 1. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Optimizing coupling efficiency for sterically hindered H-D-Cys(Trt)-OH
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of the sterically hindered amino acid H-D-Cys(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
The primary challenge arises from steric hindrance. The bulky trityl (Trt) protecting group on the cysteine's side chain, combined with the inherent bulk of the amino acid itself, can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. This often results in incomplete or slow coupling reactions.[1][2]
Q2: My Kaiser test is positive (blue/purple beads) after coupling this compound. What does this mean and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling was incomplete.[1] The most direct solution is to perform a second coupling (a "double couple") with a fresh solution of activated this compound.[2][3] If the test remains positive after a second attempt, you should consider optimizing the coupling conditions or, alternatively, capping the unreacted amines.[2][4]
Q3: What is "capping" and when should I use it?
Capping is the process of terminating unreacted peptide chains by acetylating the free N-terminal amines, typically with acetic anhydride.[2][4] This prevents the formation of deletion sequences (peptides missing the intended amino acid), which can simplify the purification of the final target peptide.[2] Capping is recommended when repeated coupling attempts fail to go to completion.
Q4: Can elevating the reaction temperature improve coupling efficiency?
Yes, increasing the temperature (e.g., to 35-50°C) can enhance coupling efficiency by providing more energy to overcome the activation barrier and by disrupting potential peptide chain aggregation on the resin.[1][4] However, this must be done with caution as excessive heat can increase the risk of racemization, particularly with sensitive amino acids like cysteine.[5][6]
Q5: How does peptide aggregation affect the coupling of this compound?
As a peptide chain elongates, it can fold into secondary structures and aggregate, physically blocking reactive sites.[1] This aggregation limits the diffusion of reagents, leading to incomplete deprotection and coupling steps.[2] While this compound itself is a single residue, its coupling can be hindered if it is being added to a sequence prone to aggregation. Using resins with good swelling properties or employing chaotropic salts can help mitigate this issue.
Troubleshooting Guide
This section addresses specific issues and provides a systematic approach to optimizing the coupling of this compound.
Issue 1: Low Coupling Efficiency / Positive Kaiser Test
A positive Kaiser test is the most common indicator of a difficult coupling. The following workflow can help resolve this issue.
References
Technical Support Center: H-D-Cys(Trt)-OH Deprotection
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of scavengers on the deprotection of H-D-Cys(Trt)-OH. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the deprotection of this compound?
A1: During the acidic cleavage of the trityl (Trt) protecting group from cysteine, a stable trityl carbocation is generated. The primary role of scavengers is to trap these reactive carbocations.[1] Without effective scavengers, the trityl cation can reattach to the nucleophilic thiol group of the deprotected cysteine, leading to incomplete deprotection.[1][2] Scavengers also prevent the trityl cation from reacting with other sensitive residues in a peptide chain, such as tryptophan and methionine.
Q2: What are the most common side reactions observed during this compound deprotection, and how can scavengers help mitigate them?
A2: The most common side reactions include:
-
Re-attachment of the trityl group: As mentioned above, scavengers prevent this by quenching the trityl cation.[1][2]
-
Oxidation of the free thiol: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers or oligomers).[1] Some scavenger cocktails, particularly those containing thiol-based scavengers like 1,2-ethanedithiol (EDT), help maintain a reducing environment, minimizing oxidation.[2]
-
Alkylation of the thiol group: Other carbocations generated during the cleavage of different protecting groups (e.g., tert-butyl cations from Boc, tBu groups) can alkylate the cysteine thiol.[1] Scavengers are crucial for trapping these carbocations as well.[1]
-
Modification of other residues: Tryptophan, in particular, is susceptible to modification by the trityl cation. The use of appropriate scavengers protects these residues.
Q3: Can the choice of scavenger influence the formation of disulfide bonds?
A3: Yes, the choice of scavenger can significantly impact disulfide bond formation. Some scavengers, such as triisopropylsilane (TIS), thioanisole, and triethylsilane, have been shown to promote disulfide formation in addition to aiding in deprotection.[3][4] Conversely, thiol-based scavengers like EDT help to keep the cysteine in its reduced form.[2] Therefore, the selection of scavengers should align with the desired final state of the cysteine residue (free thiol or disulfide).
Q4: Are there any known incompatibilities or issues with certain scavengers?
A4: Yes. For instance, prolonged exposure of tryptophan-containing peptides to 1,2-ethanedithiol (EDT) in trifluoroacetic acid (TFA) can lead to the modification of tryptophan residues through dithioketal formation. It is important to consider the overall composition of the peptide when selecting a scavenger cocktail.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient or inadequate scavengers, allowing re-attachment of the trityl cation. | Increase the concentration of the scavenger. A commonly recommended cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[1] For complex peptides, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[5] Silane-based scavengers like TIS are particularly effective at irreversibly quenching the trityl cation.[2] |
| Insufficient deprotection time or TFA concentration. | Increase the deprotection time and monitor the reaction's progress using HPLC every 30-60 minutes.[1] While longer reaction times can aid completion, be mindful of potential side reactions with prolonged acid exposure.[1][6] | |
| Unwanted Disulfide Bond Formation | The chosen scavenger cocktail promotes oxidation. | If a free thiol is desired, incorporate a reducing scavenger like 1,2-ethanedithiol (EDT) into the cleavage cocktail.[2] Avoid scavengers known to promote disulfide formation, such as TIS, under conditions where the reduced form is desired.[3][4] |
| Presence of S-tert-butylated Cysteine | Ineffective trapping of tert-butyl cations generated from other protecting groups. | Optimize the scavenger cocktail to more efficiently trap tert-butyl cations. The addition of scavengers beyond the standard TIS and water can reduce the extent of S-tert-butylation.[7] |
| Modification of Tryptophan Residues | Alkylation of the indole ring by the trityl cation. | Ensure a sufficient concentration of scavengers that can effectively protect tryptophan, such as TIS or EDT. Be cautious with extended exposure to EDT, which can cause other modifications to tryptophan. |
Data on Common Scavengers
| Scavenger | Chemical Structure | Primary Role & Key Characteristics | Potential Side Effects/Considerations |
| Triisopropylsilane (TIS) | ( (CH₃)₂CH )₃SiH | Highly effective at irreversibly scavenging trityl cations by reducing them to the inert triphenylmethane.[2][8] | Can promote the formation of disulfide bonds.[3][4] May also act as a reducing agent to remove other S-protecting groups.[3] |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Good scavenger for tert-butyl cations and assists in the removal of the trityl group. Helps to maintain the cysteine in a reduced state, preventing disulfide formation.[2] | Can lead to the modification of tryptophan residues with prolonged exposure. |
| Thioanisole | C₆H₅SCH₃ | Acts as a scavenger and can be particularly useful in complex cleavage cocktails like Reagent K.[5] Can enhance deprotection and catalyze disulfide formation.[3][4] | May not be as efficient as silanes in irreversibly trapping trityl cations. |
| Water | H₂O | Often included in scavenger cocktails (e.g., 2.5-5%) to hydrolyze carbocations. | Its presence can influence the extent of side reactions.[4] |
| Phenol | C₆H₅OH | Thought to offer some protection to tyrosine and tryptophan residues. | A component of more complex scavenger mixtures like Reagent K.[5] |
Experimental Protocols
Standard this compound Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and other protecting groups present.
Materials:
-
This compound containing peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel
-
HPLC system for monitoring
Procedure:
-
Preparation: Place the peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[1] For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Deprotection Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature. The solution may turn a deep yellow color due to the formation of the trityl cation.[6]
-
Reaction Monitoring: After 1-2 hours, take a small aliquot of the supernatant. Precipitate the peptide with cold diethyl ether and analyze by HPLC to monitor the progress of the deprotection.[1]
-
Work-up: Once the reaction is complete (typically 2-4 hours), filter the resin and collect the filtrate.[1]
-
Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1][9]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.[1][9]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][9]
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.[1]
Visualizations
Caption: Experimental workflow for the deprotection of Cys(Trt)-containing peptides.
Caption: Role of scavengers in preventing re-attachment of the trityl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Preventing disulfide bond formation during H-D-Cys(Trt)-OH cleavage
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the cleavage of the trityl (Trt) protecting group from H-D-Cys(Trt)-OH, with a specific focus on preventing premature disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation during the cleavage of this compound?
The primary cause is the oxidation of the newly liberated cysteine thiol (-SH) group.[1][2] Once the acid-labile trityl (Trt) group is removed by trifluoroacetic acid (TFA), the resulting free sulfhydryl group is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen.[1] This leads to the formation of an intermolecular disulfide bond (Cys-S-S-Cys), resulting in dimerization of your peptide.
Q2: Why is a simple TFA/water cleavage cocktail insufficient for Cys(Trt) deprotection?
A simple TFA/water mixture is inadequate for two main reasons:
-
Reversible Deprotection: The cleavage of the Trt group is a reversible reaction. The stable trityl cation generated during acidolysis can readily react with the nucleophilic thiol group of cysteine, leading to incomplete deprotection.
-
Oxidation: Without a reducing agent, the deprotected cysteine thiol is prone to oxidation and subsequent disulfide bond formation.[1][2]
Q3: What are scavengers and why are they essential for Cys(Trt) cleavage?
Scavengers are reagents added to the cleavage cocktail to "trap" or quench reactive cationic species generated during the deprotection process.[3] For Cys(Trt) cleavage, they perform two critical functions:
-
Irreversibly trapping the trityl cation: Scavengers like triisopropylsilane (TIS) react with the trityl cation to form inert triphenylmethane, preventing the cation from reattaching to the cysteine thiol.[4][5]
-
Maintaining a reducing environment: Scavengers such as 1,2-ethanedithiol (EDT) keep the cysteine sulfhydryl group in its reduced state, effectively preventing oxidation and disulfide bond formation.[1]
Q4: How can I monitor the progress of the cleavage reaction?
The most effective method for monitoring the reaction progress is by High-Performance Liquid Chromatography (HPLC).[6] You can take small aliquots from the reaction mixture at various time points (e.g., every 30-60 minutes), precipitate the peptide with cold diethyl ether, and analyze the sample. This allows you to observe the disappearance of the starting material (Trt-protected peptide) and the appearance of the desired deprotected product, ensuring the reaction goes to completion while minimizing side reactions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound.
Problem 1: Incomplete Deprotection of the Trityl Group
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the mass of the Trt-protected peptide.
-
Mass spectrometry confirms the presence of the starting material or a species with a mass increase of +242 Da (mass of Trityl group).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Scavenger Concentration | The trityl cation is reattaching to the cysteine thiol. Increase the concentration of the silane scavenger (e.g., TIS). A standard cocktail often contains 2.5-5% TIS.[3][7] |
| Inadequate Reaction Time | The cleavage reaction has not gone to completion. Extend the reaction time to 3-4 hours and monitor the progress by HPLC.[3][6] For very long or complex peptides, longer cleavage times may be necessary.[3] |
| Ineffective Cleavage Cocktail | For peptides containing multiple protecting groups, a more robust cleavage cocktail may be required. Consider using "Reagent K" (TFA/water/phenol/thioanisole/EDT).[3] |
Problem 2: Formation of Unwanted Disulfide Bonds (Dimerization)
Symptoms:
-
HPLC analysis shows a major peak with a mass corresponding to the dimer of the desired peptide.
-
The product has poor solubility.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation During Cleavage | The cleavage cocktail lacks a suitable reducing agent. It is crucial to include a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cocktail to maintain a reducing environment.[1][8] |
| Oxidation During Work-up/Precipitation | The peptide is being exposed to oxygen after cleavage. Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold, peroxide-free diethyl ether.[8] Performing the precipitation under an inert atmosphere (e.g., argon or nitrogen) can further limit oxidation.[8] |
| Post-Lyophilization Oxidation | The free thiol is sensitive to air even in a lyophilized state. Store the final peptide product under an inert gas (argon or nitrogen) and at a low temperature. |
Experimental Protocols & Data
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for successful deprotection while preventing side reactions.
| Cocktail Name | Composition (v/v/v) | Use Case |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | General purpose, for peptides without other sensitive residues.[3][6] |
| Cysteine-Specific Cocktail | 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Recommended for all Cys(Trt)-containing peptides to prevent oxidation.[1] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT | For complex peptides with multiple sensitive residues (e.g., Trp, Met, Arg).[3][9] |
Protocol 1: Standard Cleavage of this compound
This protocol is suitable for the deprotection of a simple peptide containing a single Cys(Trt) residue.
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Prepare the Cysteine-Specific Cocktail (92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O). Add the cocktail to the resin (approximately 10 mL per gram of resin).[3]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[2]
-
Filtration: Filter the resin and collect the TFA filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the product under vacuum.
Visual Guides
Workflow for Cys(Trt) Cleavage
Caption: Experimental workflow for the cleavage and isolation of peptides containing Cys(Trt).
Mechanism of Scavengers in Cys(Trt) Cleavage
References
- 1. biotage.com [biotage.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Low solubility issues with H-D-Cys(Trt)-OH in DMF
Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions regarding solubility issues with H-D-Cys(Trt)-OH in Dimethylformamide (DMF), a common challenge encountered during peptide synthesis and other research applications.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low solubility with this compound in DMF?
A1: Several factors can contribute to the poor solubility of this compound in DMF:
-
Molecular Aggregation: The bulky and hydrophobic trityl (Trt) protecting group can promote self-assembly and aggregation through non-covalent interactions, leading to the formation of particles that are difficult to dissolve.
-
Zwitterionic Nature: Like other amino acids, this compound exists as a zwitterion, which can complicate its solubility in certain organic solvents.[1]
-
Solvent Quality: The presence of moisture in DMF can significantly decrease the solubility of many organic compounds, including amino acid derivatives. Hygroscopic solvents like DMSO can also be impacted by absorbed moisture, reducing their effectiveness.[2][3][4]
Q2: What is the expected solubility of Cys(Trt) derivatives in common solvents?
A2: Solubility can vary based on the specific derivative (e.g., with or without an N-terminal Fmoc group) and the solvent quality. The following table summarizes reported solubility data for this compound and related compounds.
| Compound | Solvent | Reported Solubility | Citation |
| This compound | DMSO | 100 mg/mL (with sonication) | [3] |
| H-L-Cys(Trt)-OH | DMSO | ≥124.4 mg/mL | [5] |
| H-L-Cys(Trt)-OH | DMSO | up to 20 mg/mL | [6] |
| H-L-Cys(Trt)-OH | DMSO | 5 mg/mL | [2] |
| Fmoc-L-Cys(Trt)-OH | DMF | 30 mg/mL | [7] |
| Fmoc-L-Cys(Trt)-OH | DMSO | 30 mg/mL | [7] |
| Fmoc-L-Cys(Trt)-OH | DMSO | 100 mg/mL | [4] |
Q3: Are there alternative solvents I can use if DMF is not effective?
A3: Yes, several alternatives are available:
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent alternative and often shows significantly higher solvating power for Cys(Trt) derivatives.[5][8] It is recommended to use fresh, anhydrous DMSO for best results.[2]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common substitute for DMF in solid-phase peptide synthesis (SPPS) and may offer improved solubility for difficult amino acids.[8]
-
Solvent Mixtures: A combination of solvents, such as DMF with a small percentage of DMSO, can sometimes enhance solubility more than either solvent alone.[8]
-
Greener Alternatives: For researchers looking to reduce DMF usage, solvents like N-butylpyrrolidinone (NBP) are being explored as more environmentally friendly options in SPPS.[9]
Troubleshooting Guides
Issue: this compound is not dissolving or is precipitating out of DMF solution.
This guide provides a systematic workflow to address and resolve solubility challenges.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound
This protocol details the recommended steps for dissolving this compound, particularly when initial attempts with simple mixing fail.
-
Preparation: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add a portion of the chosen solvent (e.g., DMF or DMSO) to create a slurry. Using fresh, anhydrous solvent is highly recommended.[2]
-
Initial Mixing: Vigorously vortex the vial for 30-60 seconds to suspend the compound.[8]
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate for 5-15 minutes.[3][8] This helps break down aggregates and enhances dissolution.
-
Gentle Heating (Optional): If the compound is not fully dissolved, warm the solution gently to approximately 37°C.[8] Monitor closely and avoid excessive heat, which could cause degradation.
-
Final Assessment: Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: In-Situ Activation for Solid-Phase Peptide Synthesis (SPPS)
If this compound cannot be fully dissolved before its addition to the peptide synthesizer, in-situ activation can be an effective strategy.
-
Resin Preparation: Ensure the resin in the reaction vessel is properly swelled and has been deprotected to expose the free N-terminal amine.
-
Amino Acid Suspension: In a separate vial, weigh the required this compound and add the coupling solvent (e.g., DMF or NMP) to create a suspension.
-
Activation and Coupling: Add the activation reagents (e.g., HBTU/DIEA or HATU/DIPEA) directly to the amino acid suspension.
-
Immediate Transfer: Immediately transfer the entire activated amino acid mixture to the reaction vessel containing the resin.
-
Coupling Reaction: Allow the coupling reaction to proceed for the standard duration. The activation process often helps to drive the suspended amino acid into the solution phase to react with the resin.
-
Confirmation: After the coupling step, perform a Kaiser test to confirm the complete reaction of the free amine.[8] If the test is positive (blue beads), the coupling is incomplete and should be repeated.
Factors Influencing Cysteine Derivative Solubility
The choice of protecting group and the presence of other functional groups significantly impact the solubility profile of an amino acid derivative.
Caption: Relationship between protecting groups and solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. chembk.com [chembk.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Strategies to reduce piperidinylalanine formation with C-terminal D-Cys(Trt)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 3-(1-piperidinyl)alanine, a common side product in solid-phase peptide synthesis (SPPS) involving C-terminal D-Cys(Trt).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is piperidinylalanine, and why does it form during peptide synthesis?
A: 3-(1-Piperidinyl)alanine is a modified amino acid that can form as a side product during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when cysteine is the C-terminal amino acid.[1][2][3] Its formation proceeds through a two-step mechanism:
-
β-elimination: The base used for Fmoc group removal (typically piperidine) catalyzes the elimination of the protected sulfhydryl group from the cysteine residue, forming a dehydroalanine intermediate.[2][4]
-
Michael Addition: The dehydroalanine intermediate then undergoes a Michael addition reaction with piperidine, resulting in the formation of 3-(1-piperidinyl)alanine.[2][4]
This side reaction is problematic as it introduces an undesired modification to the peptide, complicating purification and reducing the yield of the target peptide. The use of the sterically bulky trityl (Trt) protecting group for the cysteine thiol can minimize this side reaction, but does not eliminate it entirely.[1][3]
Q2: My peptide with a C-terminal D-Cys(Trt) shows a significant impurity with a mass increase of +85 Da. Is this piperidinylalanine?
A: A mass increase of +85 Da relative to the target peptide is a strong indicator of piperidinylalanine formation. Piperidine has a molecular weight of 85.15 g/mol , and its addition to the dehydroalanine intermediate results in this characteristic mass shift. This can be confirmed by mass spectrometry analysis of the crude peptide.[3]
Q3: What are the key factors that influence the rate of piperidinylalanine formation?
A: Several factors during Fmoc-SPPS can influence the extent of this side reaction:
-
Cysteine Protecting Group: The nature of the thiol protecting group on the C-terminal cysteine is a critical factor. While Trt is commonly used, other protecting groups can offer better suppression of this side reaction.[4][5]
-
Resin Type: The choice of solid support plays a significant role. Wang-type resins are more prone to this side reaction compared to more sterically hindered resins like 2-chlorotrityl (2-CTC) resin.[5][6]
-
Fmoc Deprotection Conditions: The base, its concentration, and the reaction time used for Fmoc removal directly impact the rate of β-elimination. Prolonged exposure to piperidine can increase the formation of the side product.[5][6]
-
Peptide Sequence: The local environment of the C-terminal cysteine can also influence the rate of piperidinylalanine formation.
Q4: What are the most effective strategies to reduce piperidinylalanine formation with a C-terminal D-Cys(Trt)?
A: To minimize piperidinylalanine formation, a multi-faceted approach is recommended:
-
Optimize the Cysteine Protecting Group: While your synthesis uses Trt, consider alternatives for future syntheses. Protecting groups like Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) have been shown to significantly reduce both piperidinylalanine formation and racemization.[4][5][6]
-
Select an Appropriate Resin: Utilizing a 2-chlorotrityl (2-CTC) resin is highly recommended for peptides with C-terminal cysteine as it provides steric hindrance that can reduce the incidence of this side reaction.[5][6]
-
Modify Fmoc Deprotection Conditions:
-
Side-Chain Anchoring: For particularly challenging sequences, a side-chain anchoring strategy, where the cysteine is attached to the resin via its sulfhydryl group, can be employed to completely avoid this side reaction.[7][8]
Data Summary: Protecting Group and Base Selection
The following tables summarize quantitative data from studies investigating the impact of different cysteine protecting groups and Fmoc deprotection bases on the formation of piperidinylalanine and its epimer.
Table 1: Influence of Cysteine Protecting Group on Side Product Formation
| Protecting Group | % Target Peptide | % Epimer | % Piperidinylalanine Adducts |
| Mmt | 95.2 | 0.8 | 4.0 |
| Thp | 94.5 | 0.5 | 5.0 |
| Trt | 89.9 | 1.1 | 9.0 |
| Dpm | 87.6 | 1.4 | 11.0 |
| Acm | 85.3 | 1.7 | 13.0 |
| StBu | 78.9 | 2.1 | 19.0 |
Data adapted from a study using a model tripeptide (Boc-Leu-Ala-Cys-OH) on a 2-chlorotrityl resin with 20% piperidine in DMF for 24 hours.[6]
Table 2: Effect of Different Bases for Fmoc Removal on Side Product Formation with C-terminal Cys(Trt)
| Base (30% in 0.5 M OxymaPure-DMF) | % Target Peptide | % Epimer | % Piperidinylalanine Adducts |
| 4-Methylpiperidine | 96.5 | 0.5 | 3.0 |
| Piperidine | 89.9 | 1.1 | 9.0 |
| Morpholine | 92.3 | 0.9 | 6.8 |
| DBU/Piperidine (2%/2%) | 85.7 | 1.5 | 12.8 |
Data based on the synthesis of a model peptide on a 2-chlorotrityl resin.[6]
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection to Minimize Piperidinylalanine Formation
This protocol is recommended for the synthesis of peptides with C-terminal D-Cys(Trt) on a 2-chlorotrityl resin.
-
Reagent Preparation: Prepare a deprotection solution of 30% 4-methylpiperidine (v/v) in a 0.5 M solution of OxymaPure in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the deprotection.
Protocol 2: Cleavage Cocktail for Peptides Containing C-terminal Cys(Trt)
This protocol is suitable for cleaving peptides from the resin while simultaneously removing the Trt protecting group from the cysteine side chain.
-
Reagent Preparation (Reagent K): Prepare the cleavage cocktail with the following composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Alternatively, for a lower odor option (Reagent B), use TFA (88%), Phenol (5%), Water (5%), and Triisopropylsilane (TIS) (2%).[9]
-
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Washing: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Visual Guides
Below are diagrams illustrating the chemical pathway of piperidinylalanine formation and a recommended experimental workflow to mitigate this side reaction.
Caption: Mechanism of piperidinylalanine formation.
Caption: Recommended experimental workflow.
References
- 1. chempep.com [chempep.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. peptide.com [peptide.com]
- 4. scite.ai [scite.ai]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing H-D-Cys(Trt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides containing H-D-Cys(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing a peptide with this compound?
A1: After solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide and various impurities.[1] For peptides with this compound, common impurities include:
-
Truncated and Deletion Peptides: Shorter peptide sequences resulting from incomplete coupling or deprotection steps.[2]
-
Incompletely Deprotected Peptides: Peptides where the trityl (Trt) group on the cysteine side chain or other side-chain protecting groups have not been fully removed.[2]
-
Oxidized Peptides: Formation of disulfide bonds between cysteine residues, leading to dimers or oligomers. This is a significant issue for cysteine-containing peptides.[3][4][5]
-
Adducts from Scavengers: Side products formed from the reaction of scavengers (like triisopropylsilane - TIPS) with the peptide.
-
Piperidinylalanine Formation: A common side product for C-terminal cysteine peptides, resulting in a mass shift of +51 Da.[6]
Q2: Why is the trityl (Trt) group used for cysteine protection, and what are its main advantages and disadvantages?
A2: The trityl (Trt) group is a bulky and acid-labile protecting group widely used in Fmoc-based peptide synthesis.
-
Advantages:
-
It effectively prevents the cysteine thiol group from participating in unwanted side reactions during synthesis.
-
Its bulkiness can help minimize certain side reactions like the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.[6]
-
It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3]
-
-
Disadvantages:
-
The released trityl cation during cleavage is highly reactive and can lead to re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan if not properly scavenged.[7]
-
Incomplete removal of the Trt group can lead to purification challenges and product heterogeneity.
-
Q3: What is the role of scavengers in the cleavage cocktail for peptides containing Cys(Trt)?
A3: Scavengers are crucial components of the cleavage cocktail used to deprotect the peptide and cleave it from the resin. Their primary function is to "trap" the reactive carbocations generated from the cleavage of protecting groups like Trt.[7] For Cys(Trt)-containing peptides, scavengers like triisopropylsilane (TIS) are essential to prevent the highly stable trityl cation from reattaching to the deprotected cysteine thiol group or modifying other sensitive amino acids.[7][8]
Q4: Can I prevent disulfide bond formation during purification?
A4: Yes, preventing oxidation and subsequent disulfide bond formation is critical. This can be achieved by:
-
Adding a reducing agent to your sample before injection and to the HPLC fraction collection tubes.[9] Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[9][10] TCEP is often preferred as it is odorless and more stable.[9]
-
Working with degassed solvents to minimize dissolved oxygen.[9]
-
Maintaining a low pH (e.g., using TFA in the mobile phase), as the rate of air oxidation of thiols is slower at acidic pH.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of your this compound containing peptide via Reverse-Phase HPLC (RP-HPLC).
Problem 1: Poor Peak Shape or Broad Peaks in HPLC Chromatogram
-
Possible Cause: The peptide may be aggregating or interacting strongly with the column material. Cysteine-containing peptides can be prone to aggregation.[3]
-
Solution:
-
Optimize Mobile Phase: Try altering the gradient steepness. A shallower gradient can improve resolution.[2]
-
Change Ion-Pairing Agent: While TFA is standard, experimenting with other ion-pairing agents might improve peak shape.
-
Increase Temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can sometimes reduce secondary interactions and improve peak shape.
-
Check for Oxidation: Broad peaks can also be a sign of on-column oxidation. Ensure your mobile phases are properly degassed and consider adding a reducing agent to your sample.[9]
-
Problem 2: Multiple Peaks in the HPLC Chromatogram of the Crude Peptide
-
Possible Cause: This is expected for a crude peptide product. The peaks can correspond to the target peptide, truncated sequences, deletion sequences, incompletely deprotected peptides, and diastereomers.[1][2] A significant challenge with Cys(Trt) peptides is the presence of the oxidized dimeric form.
-
Solution:
-
Identify the Target Peak: Use mass spectrometry (LC-MS) to analyze the fractions corresponding to the major peaks to identify the one with the correct mass for your target peptide.
-
Check for Dimerization: Look for a peak with a mass corresponding to double that of your target peptide minus two protons (2M-2H). This indicates the presence of a disulfide-linked dimer.[4][5]
-
Optimize Synthesis and Cleavage: If the proportion of impurities is very high, revisit your synthesis and cleavage protocols to minimize side reactions.
-
Problem 3: The Target Peptide Peak is Present, but a Significant Peak Corresponding to the Oxidized Dimer is also Observed
-
Possible Cause: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-linked dimers.[3] This can happen during cleavage, work-up, or even during storage of the crude peptide.
-
Solution:
-
Reduction of the Crude Peptide: Before purification, dissolve the crude peptide in a suitable buffer and treat it with a reducing agent like DTT or TCEP to convert the dimer back to the monomeric form.[10]
-
Purify Immediately After Reduction: After the reduction step, proceed with RP-HPLC purification as soon as possible to minimize re-oxidation.
-
Add Reducing Agent to Mobile Phase (with caution): While adding reducing agents to the mobile phase is an option, it can be harsh on the HPLC column. A safer alternative is to add them to the collection tubes.[9]
-
Troubleshooting Workflow Diagram
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Impurities in Peptide Pools[v1] | Preprints.org [preprints.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Validation & Comparative
D-Cysteine vs. L-Cysteine in Peptide Synthesis: A Guide to Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, the stability of synthetic peptides is a critical factor influencing their therapeutic efficacy and shelf-life. A key strategy to enhance this stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of H-D-Cys(Trt)-OH and H-L-Cys(Trt)-OH, focusing on their impact on peptide stability, supported by experimental data and detailed protocols.
The fundamental difference between L-amino acids and their D-counterparts lies in their stereochemistry. Natural proteases, the enzymes responsible for peptide degradation in biological systems, are highly specific for L-amino acids.[1] By incorporating D-amino acids, such as D-cysteine, into a peptide sequence, the peptide becomes resistant to proteolytic cleavage, leading to a significantly extended half-life in biological matrices like serum and plasma.[1][2][3]
The Impact of D-Cysteine on Peptide Stability: Quantitative Insights
| Peptide/Analog | Amino Acid Substitution | Matrix | Half-life / Stability | Reference |
| Model Peptide (mB27) | L-amino acids | Mouse Plasma | ~2-6 minutes | [2] |
| D-amino acid substituted mB27 | Multiple D-amino acids | Mouse Plasma | ~36 minutes | [2] |
| Pep05 | L-Lys and L-Arg | Human Plasma | Significant degradation within 8 hours | [4] |
| DP06 (Pep05 analog) | D-Lys and D-Arg | Human Plasma | >90% remaining after 8 hours, >60% remaining after 24 hours | [4] |
| (L)-PTH | L-amino acids | Proteinase K | < 1 hour | [5] |
| (D)-PTH | D-amino acids | Proteinase K | >85% remaining after 6 hours | [5] |
These examples consistently demonstrate that the incorporation of D-amino acids leads to a substantial increase in peptide stability against enzymatic degradation. This enhanced resistance translates to a longer circulation half-time in vivo, a critical attribute for therapeutic peptides.[1]
Experimental Protocols for Assessing Peptide Stability
To empirically determine and compare the stability of peptides synthesized with this compound and H-L-Cys(Trt)-OH, the following experimental protocols can be employed.
Protocol 1: Serum Stability Assay using HPLC
This protocol outlines the steps to assess the stability of a peptide in a biological matrix like human serum by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test peptides (one with L-Cysteine, one with D-Cysteine)
-
Human serum (commercially available)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Incubator
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mM stock solutions of the L-Cys and D-Cys containing peptides in a suitable solvent (e.g., water or a buffer compatible with your peptide).
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to achieve a final peptide concentration of 100 µM (e.g., 10 µL of 1 mM peptide stock + 90 µL of human serum).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.
-
The t=0 sample should be taken immediately after mixing and before incubation.
-
-
Protein Precipitation:
-
To stop the enzymatic degradation, add an equal volume of ice-cold 10% TCA solution to the aliquot.
-
Vortex the mixture and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Transfer the supernatant to an HPLC autosampler vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Protocol 2: Identification of Degradation Products using Mass Spectrometry
This protocol is used to identify the cleavage sites and the resulting fragments from the degradation of the peptide, providing insights into the mechanism of instability.
Materials:
-
Samples from the serum stability assay (supernatants after protein precipitation)
-
Mass spectrometer (e.g., LC-MS/MS system)
-
Solvents for mass spectrometry (e.g., formic acid, acetonitrile)
Procedure:
-
Sample Preparation: The supernatant samples collected from the serum stability assay can be directly used for LC-MS analysis. If necessary, further cleanup using solid-phase extraction (SPE) may be performed to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the components using a similar HPLC method as described in Protocol 1, but with mobile phases compatible with mass spectrometry (e.g., using formic acid instead of TFA).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the instrument performs a full scan to detect the masses of all eluting compounds, followed by fragmentation (MS/MS) of the most intense ions.
-
-
Data Analysis:
-
Analyze the full scan data to identify the masses of the intact peptide and any potential degradation products.
-
Analyze the MS/MS data of the degradation products to determine their amino acid sequences.
-
By comparing the sequences of the fragments to the sequence of the parent peptide, the exact cleavage sites can be identified.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the stability of peptides containing this compound and H-L-Cys(Trt)-OH.
Caption: Experimental workflow for comparing the stability of L-Cys and D-Cys containing peptides.
Conclusion
The strategic incorporation of this compound in place of its L-enantiomer is a robust and effective method for enhancing the proteolytic stability of synthetic peptides. This modification significantly increases the peptide's half-life in biological fluids, a crucial parameter for the development of peptide-based therapeutics. The experimental protocols provided in this guide offer a clear framework for researchers to quantitatively assess and compare the stability of their D- and L-amino acid-containing peptides, thereby facilitating the design of more potent and durable peptide drug candidates.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trt, Acm, and tBu Protecting Groups for D-Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups for the thiol functionality of cysteine is a cornerstone of successful solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The high reactivity of the thiol group necessitates robust protection to prevent unwanted side reactions, such as oxidation to form disulfide bonds prematurely. The choice of protecting group is critical, influencing the overall efficiency of peptide assembly, purification, and, ultimately, the biological activity of the final product. This guide provides an objective comparison of three commonly employed thiol protecting groups for D-cysteine: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu). We present a summary of their performance based on experimental data, detailed protocols for their application, and visualizations to aid in understanding their chemical logic.
Data Presentation: A Quantitative Comparison
The selection of a protecting group is often a balance between stability during synthesis and the ease and specificity of its removal. The following tables summarize the key characteristics of Trt, Acm, and tBu protecting groups based on reported experimental findings.
| Characteristic | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Chemical Structure | Triphenylmethyl | -CH₂-NH-CO-CH₃ | -C(CH₃)₃ |
| Molecular Weight | 243.38 g/mol | 72.09 g/mol | 57.12 g/mol |
| Primary Application | Fmoc-SPPS | Fmoc-SPPS & Boc-SPPS | Fmoc-SPPS & Boc-SPPS |
| Key Advantage | Easily cleaved with mild acid | Orthogonal to Trt; stable to TFA | Stable to TFA and many redox conditions |
| Reported Side Reactions | Can cause significant racemization, especially at the C-terminus.[1][2] Formation of 3-(1-piperidinyl)alanine.[3] | Less prone to racemization than Trt.[2] Can be labile under prolonged acidic conditions.[4] | Stable, but removal requires harsh reagents. |
| Solubility Impact | Increased lipophilicity of the protected peptide. | Generally good solubility. | Increased lipophilicity of the protected peptide. |
Table 1: General Characteristics of Trt, Acm, and tBu Protecting Groups.
| Condition | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Strong Acid (e.g., HF) | Cleaved | Stable | Cleaved |
| TFA (Trifluoroacetic Acid) | Cleaved (often with scavengers)[5] | Stable[2] | Stable[6] |
| Weak Acid (e.g., 1% TFA) | Slowly cleaved | Stable | Stable |
| Base (e.g., Piperidine) | Stable | Stable | Stable |
| Oxidizing Agents (e.g., I₂) | Cleaved (with simultaneous disulfide formation) | Cleaved (with simultaneous disulfide formation)[7] | Stable[8] |
| Heavy Metal Salts (e.g., Hg(OAc)₂) | Can be cleaved[6] | Cleaved[7] | Cleaved[6] |
| Reducing Agents (e.g., DTT) | Stable | Stable | Stable |
Table 2: Stability of Trt, Acm, and tBu Protecting Groups Under Common Synthetic Conditions.
| Deprotection Method | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Primary Reagent(s) | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, EDT) | Iodine (I₂)[7], Mercury(II) acetate (Hg(OAc)₂)[4], Silver trifluoromethanesulfonate | Trifluoromethanesulfonic acid (TFMSA)[6], Mercury(II) acetate (Hg(OAc)₂)[6], PhS(O)Ph/CH₃SiCl₃ in TFA[4] |
| Typical Conditions | 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours | I₂ in MeOH/H₂O or Hg(OAc)₂ in aqueous acetic acid | TFMSA in TFA with scavengers |
| Orthogonality | Orthogonal to Acm and tBu under specific conditions.[4] | Orthogonal to Trt and tBu.[4] | Orthogonal to Trt and Acm.[4] |
Table 3: Common Deprotection Conditions and Orthogonality.
Experimental Protocols
Detailed and reliable protocols are crucial for the successful application of protecting groups. The following are representative experimental methodologies for the deprotection of Trt, Acm, and tBu from D-cysteine residues in a peptide chain.
Protocol 1: Deprotection of Cys(Trt) using Trifluoroacetic Acid
This protocol is a standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the acid-labile Trt group.
-
Resin Preparation: Swell the peptide-resin (containing the Cys(Trt) residue) in dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the deprotected thiol or other nucleophilic residues like tryptophan.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of Cys(Acm) with Iodine
This method is commonly used for the simultaneous deprotection of the Acm group and the formation of a disulfide bond.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as a mixture of methanol and water or aqueous acetic acid, at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Iodine Addition: Prepare a solution of iodine (I₂) in methanol. Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color is observed, indicating an excess of iodine. Typically, a 10-fold molar excess of iodine per Acm group is used.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by RP-HPLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purification: The cyclic peptide can be purified directly by RP-HPLC.
Protocol 3: Deprotection of Cys(tBu) with Mercury(II) Acetate
The tBu group is highly stable and its removal often requires strong acids or heavy metal reagents.
-
Peptide Dissolution: Dissolve the tBu-protected peptide in neat, ice-cold TFA.[6]
-
Reagent Addition: Add Mercury(II) acetate (Hg(OAc)₂) (approximately 10 equivalents per tBu group) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Thiol Scavenger: Add a thiol scavenger, such as β-mercaptoethanol (20-50 equivalents), to precipitate the mercury salts.
-
Isolation and Purification: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted and purified by RP-HPLC. Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood.
Visualization of Chemical Logic
The following diagrams, generated using Graphviz, illustrate the chemical structures of the protected D-cysteine derivatives and the deprotection workflows.
Caption: Chemical structures of Trt, Acm, and tBu protecting groups on D-cysteine.
Caption: Simplified workflows for the deprotection of Trt, Acm, and tBu groups.
Conclusion
The choice between Trt, Acm, and tBu protecting groups for D-cysteine is highly dependent on the specific requirements of the peptide synthesis strategy.
-
Trityl (Trt) is a widely used, acid-labile protecting group suitable for standard Fmoc-SPPS where the final product requires a free thiol. However, researchers must be mindful of the potential for racemization, particularly with C-terminal cysteine residues.[2][9]
-
Acetamidomethyl (Acm) offers excellent orthogonality, being stable to the TFA treatments used to remove Trt and tBu-based side-chain protecting groups. This makes it an invaluable tool for the regioselective formation of multiple disulfide bonds.[10] Its removal with iodine provides a convenient one-step deprotection and oxidation reaction.
-
tert-Butyl (tBu) provides robust protection due to its stability under a wide range of acidic and oxidative conditions. This stability, however, necessitates harsher deprotection methods, which may not be suitable for sensitive peptide sequences.
Ultimately, a thorough understanding of the chemical properties and experimental nuances of each protecting group is essential for the successful synthesis of complex cysteine-containing peptides for research and therapeutic applications. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in this critical aspect of peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. digital.csic.es [digital.csic.es]
- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
A Comparative Guide to H-D-Cys(Trt)-OH in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of complex peptides. Cysteine, with its reactive thiol side chain, presents unique challenges that necessitate the use of protecting groups. Among the various derivatives available, H-D-Cys(Trt)-OH, a D-cysteine derivative with a trityl (Trt) protecting group on its sulfhydryl moiety, is a widely utilized reagent. This guide provides an objective comparison of this compound with other common D-cysteine derivatives, supported by experimental data, to assist in making informed decisions for solid-phase peptide synthesis (SPPS).
The incorporation of D-amino acids, such as D-cysteine, into peptide sequences can significantly enhance their stability against enzymatic degradation by proteases. This increased proteolytic resistance is a highly desirable characteristic for therapeutic peptides, potentially leading to a longer in vivo half-life and improved efficacy.
Core Advantages of this compound
The primary advantage of the trityl protecting group lies in its lability to trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the solid support.[1][2] This allows for the simultaneous deprotection of the cysteine side chain and cleavage from the resin, streamlining the synthesis process.[1][3] For routine synthesis of peptides intended to have a free sulfhydryl group, this compound is often the most cost-effective and straightforward choice.[1]
However, the use of this compound is not without its challenges. Cysteine derivatives are known to be susceptible to racemization, particularly during activation and coupling steps in the presence of bases.[4] The bulky trityl group can also contribute to side reactions if the liberated trityl cation is not effectively scavenged during cleavage.[5][6]
Comparative Analysis of D-Cysteine Derivatives
The choice of a suitable D-cysteine derivative depends on the specific requirements of the peptide being synthesized, including the desired disulfide bond strategy and the overall sequence. Below is a comparative overview of this compound and other commonly used D-cysteine derivatives.
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions | Orthogonality |
| Trityl (Trt) | - Cost-effective- Simultaneous deprotection and cleavage with TFA[1] | - Prone to racemization[4][6]- Liberated trityl cation can cause side reactions[6]- Potential for incomplete deprotection[1] | TFA/scavengers[4] | Limited in standard Fmoc-SPPS[6] |
| Acetamidomethyl (Acm) | - Lower tendency for racemization compared to Trt[4]- Stable to TFA, allowing for purification of the protected peptide[4] | - Requires a separate deprotection step[7]- Deprotection often involves toxic heavy metals like mercury(II) acetate[1] | Iodine, silver trifluoromethanesulfonate, mercury(II) acetate[1][7] | Orthogonal to Trt and other acid-labile groups[4] |
| tert-Butyl (tBu) | - Stable to TFA and iodine oxidation[7] | - Requires harsh cleavage conditions (e.g., HF) not typically used in Fmoc-SPPS | Not readily cleaved under standard Fmoc conditions | Orthogonal to Trt and Acm |
| tert-Butylthio (StBu) | - Stable to both basic and acidic conditions of SPPS[8] | - Removal can be sluggish[1] | Reducing agents (e.g., thiols, trialkylphosphines)[1] | Orthogonal to acid-labile groups |
| Tetrahydropyranyl (Thp) | - Reported to cause less racemization and β-elimination than Trt[1]- Potentially enhanced solubility of Thp-protected peptides[1] | - Less commonly used than Trt | TFA/water/TIS[1] | Stable to 1% TFA in DCM[1] |
| Diphenylmethyl (Dpm) | - Stable to 1-3% TFA, allowing for selective deprotection of other groups[1] | - Can still exhibit racemization[1] | 95% TFA[1] | Can be used orthogonally with Mmt group[1] |
Experimental Data on Racemization
Racemization of cysteine residues is a critical concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. The extent of racemization is highly dependent on the coupling method and the protecting group used.
| Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3[1][6] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74[1] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8[1] |
These data highlight that under identical coupling conditions, Fmoc-Cys(Thp)-OH shows significantly less racemization than both Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH.
Experimental Protocols
Standard Fmoc-SPPS Cycle for a Cysteine-Containing Peptide
This protocol outlines a single cycle for the addition of an amino acid during Fmoc-based solid-phase peptide synthesis.[9]
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl resin for peptide acids or Rink amide resin for peptide amides) in dimethylformamide (DMF) for at least 30 minutes.[9][10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.[9]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[9]
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt in the presence of a hindered base like 2,4,6-trimethylpyridine to minimize racemization) in DMF.[9]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[9]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[9]
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A positive result (blue beads) indicates the presence of free amines, and the coupling step should be repeated.[9]
-
Capping (Optional): If unreacted amines persist after a second coupling, they can be capped by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.[9]
-
Repeat the cycle for the subsequent amino acids in the sequence.
Cleavage of a Peptide Containing this compound from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, including the Trt group from cysteine.
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Cys(Trt), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[11] TIS acts as a scavenger to trap the reactive trityl cations generated during cleavage, preventing side reactions.[4][11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional stirring.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other small molecule impurities.[9]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9]
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to confirm the identity and purity of the product.[9]
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) and cleavage.
Caption: Classification of common cysteine protecting groups based on cleavage conditions.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Racemization Rates of H-D-Cys(Trt)-OH and H-L-Cys(Trt)-OH
A Guide for Researchers in Drug Development and Peptide Synthesis
In the synthesis of chiral molecules, particularly peptides and pharmaceuticals, maintaining stereochemical integrity is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can lead to a loss of biological activity and the introduction of impurities that are difficult to separate. This guide provides a comparative analysis of the racemization rates of H-D-Cys(Trt)-OH and H-L-Cys(Trt)-OH, two critical building blocks in modern synthetic chemistry.
Fundamentally, the intrinsic rate of racemization for a pair of enantiomers, such as this compound and H-L-Cys(Trt)-OH, is identical under achiral conditions. The process of racemization at the α-carbon of an amino acid involves the removal of the α-proton to form a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either face with equal probability, leading to the formation of both the D and L enantiomers. The stereochemistry of the starting material does not influence the rate of this process, as both enantiomers must pass through the same achiral intermediate to racemize.
Therefore, any factors that influence the racemization of H-L-Cys(Trt)-OH will have an equivalent impact on this compound. The following sections detail the experimental conditions known to affect the racemization of S-trityl-cysteine and provide protocols for its assessment.
Factors Influencing Cysteine Racemization
Cysteine derivatives are particularly susceptible to racemization during peptide synthesis due to the acidity of the α-proton, which is enhanced by the adjacent sulfur atom.[1] The trityl (Trt) protecting group on the sulfur atom is widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3][4] While effective, its use does not eliminate the risk of racemization.
Several key factors during the coupling step of peptide synthesis have been shown to significantly influence the degree of cysteine racemization:
-
Base: The choice and concentration of the base used for neutralization and activation are critical. Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can significantly increase racemization.[5][6] Weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (collidine) are preferred to minimize this side reaction.[2][5][6]
-
Coupling Reagents and Pre-activation: The type of coupling reagent and the use of a pre-activation step can dramatically affect racemization levels. Standard protocols using phosphonium and aminium salts (e.g., BOP, HBTU, HATU) with pre-activation times can lead to unacceptable levels of racemization (5-33%).[5][6] Avoiding the pre-activation step has been shown to reduce racemization by a factor of 6- to 7-fold.[5][6]
-
Solvent: The polarity of the solvent plays a role in the racemization rate. Less polar solvents, such as a mixture of dichloromethane and N,N-dimethylformamide (CH2Cl2-DMF), can help to reduce racemization compared to neat DMF.[2][5][6]
Quantitative Data on H-L-Cys(Trt)-OH Racemization
While direct comparative rate constants for this compound are not available in the literature, extensive studies on H-L-Cys(Trt)-OH provide a clear indication of the impact of various reaction conditions. The following table summarizes the percentage of D-epimer formation during the coupling of Fmoc-L-Cys(Trt)-OH in a model peptide synthesis (H-Gly-Cys-Phe-NH2). These values are indicative of the trends that would be observed for this compound under the same conditions, resulting in the formation of the L-epimer.
| Coupling Method | Base | Pre-activation | Solvent | % D-Isomer Formed |
| HBTU/HOBt | DIEA | 5 min | DMF | High (5-33%)[5][6] |
| BOP/HOBt | NMM | 5 min | DMF | High (5-33%)[5][6] |
| HBTU/HOBt | DIEA | No | DMF | Significantly Reduced[5][6] |
| BOP/HOBt/TMP | TMP | No | CH2Cl2-DMF (1:1) | <1%[5][6] |
| DIPCDI/HOBt | - | 5 min | - | <1%[5][6] |
Data is based on studies of Fmoc-L-Cys(Trt)-OH incorporation.
Experimental Protocol for Determining Cysteine Racemization
A robust method for quantifying the extent of cysteine racemization involves the synthesis of a model peptide, followed by chromatographic analysis to separate the resulting diastereomers.
Objective: To quantify the percentage of epimerization of H-Cys(Trt)-OH during a peptide coupling reaction.
Materials:
-
Resin for solid-phase peptide synthesis (e.g., Rink Amide resin)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Fmoc-L-Cys(Trt)-OH or Fmoc-D-Cys(Trt)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Bases (e.g., DIEA, TMP)
-
Solvents (DMF, CH2Cl2)
-
Piperidine solution for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column or a column capable of separating diastereomers.
Methodology:
-
Peptide Synthesis:
-
Swell the resin in DMF.
-
Couple Fmoc-Phe-OH to the resin using a standard coupling protocol.
-
Remove the Fmoc group using a piperidine solution.
-
Couple Fmoc-L-Cys(Trt)-OH (or Fmoc-D-Cys(Trt)-OH) using the specific coupling method and base being investigated.
-
Remove the Fmoc group.
-
Couple Fmoc-Gly-OH.
-
Remove the final Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the sample by reverse-phase HPLC. The resulting diastereomeric peptides (e.g., H-Gly-L-Cys-Phe-NH2 and H-Gly-D-Cys-Phe-NH2) can be separated and quantified.[5][6]
-
The percentage of racemization is calculated from the peak areas of the two diastereomers.
-
Logical Workflow for Assessing Cysteine Racemization
Caption: Experimental workflow for the synthesis and analysis of a model tripeptide to quantify cysteine racemization.
Racemization Mechanism
The primary mechanism for cysteine racemization during peptide synthesis is through the formation of an oxazolone intermediate or by direct enolization.[1] Both pathways are facilitated by the presence of a base.
Caption: Simplified mechanism of cysteine racemization via an achiral enolate intermediate.
References
A Head-to-Head Comparison: H-D-Cys(Trt)-OH in Boc vs. Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall efficiency. This is particularly true when incorporating amino acids with reactive side chains, such as cysteine. This guide provides an objective comparison of the performance of H-D-Cys(Trt)-OH, a commonly used protected D-cysteine derivative, in both Boc and Fmoc synthesis methodologies, supported by experimental data and detailed protocols.
The trityl (Trt) group is a bulky, acid-labile protecting group for the thiol side chain of cysteine, preventing unwanted side reactions like disulfide bond formation.[1] Its compatibility with both Boc and Fmoc strategies, albeit with different deprotection considerations, makes it a versatile choice for peptide chemists.
At a Glance: Key Differences in Boc vs. Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., TFA)[2][] | Base-labile (e.g., Piperidine)[2] |
| Side-Chain Protection | Strong acid-labile (e.g., HF, TFMSA)[2] | Acid-labile (e.g., TFA)[2] |
| Cleavage Cocktail | Harsh (e.g., HF/anisole)[2] | Mild (e.g., TFA/TIS/H₂O)[2][4] |
| Orthogonality | Partial[2] | Fully Orthogonal[5] |
| Automation | Less common for commercial synthesizers[2] | Standard for automated synthesizers[2] |
| Handling Precautions | Requires specialized HF-resistant apparatus[2] | Standard laboratory glassware[2] |
Performance Comparison: this compound
The performance of this compound is intrinsically linked to the chosen synthetic strategy. Key considerations include coupling efficiency, potential side reactions, and the final deprotection and cleavage steps.
Coupling Efficiency
In both strategies, the bulky nature of the Trt group can present steric hindrance, potentially affecting coupling efficiency, especially in sterically hindered sequences. However, with modern coupling reagents, high coupling efficiencies can be achieved.
-
Boc-SPPS : Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are commonly used.[6][7] The use of pre-formed symmetric anhydrides or more potent activating agents like HBTU can also be employed.[6]
-
Fmoc-SPPS : Uronium/aminium or phosphonium-based reagents such as HATU and HBTU are widely used and known for their high efficiency and fast reaction times.[7] To minimize racemization, a known risk with cysteine derivatives, base-free coupling conditions using DIC and an additive like Oxyma Pure are often recommended.[7][8]
Side Reactions
Cysteine residues are prone to several side reactions during peptide synthesis. The nature and prevalence of these side reactions differ between the Boc and Fmoc methodologies.
Racemization: Cysteine is highly susceptible to racemization (epimerization) during activation and coupling.[6][9]
-
Boc-SPPS : Racemization can occur, particularly with prolonged activation times or the use of strong bases. Careful control of coupling conditions is necessary.[10]
-
Fmoc-SPPS : This is a significant concern, especially when using base-mediated coupling methods like HBTU/DIPEA. Studies have shown that Fmoc-Cys(Trt)-OH can exhibit significant racemization. For instance, one study reported 3.3% racemization with DIPCDI/Oxyma Pure coupling.[11] The use of weak bases like collidine or base-free conditions (DIC/Oxyma) can mitigate this issue.[12]
β-elimination and Piperidinylalanine Formation: This side reaction is specific to Fmoc-SPPS and is particularly problematic for C-terminal cysteine residues. The basic conditions used for Fmoc deprotection can lead to the formation of dehydroalanine, which can then react with piperidine to form a piperidinylalanine adduct.[13][14] The use of the bulky Trt protecting group can help to minimize, but not eliminate, this side reaction.[13]
Trityl Cation-Mediated Side Reactions: During the final acidic cleavage, the liberated trityl cation is a reactive species that can alkylate nucleophilic residues like tryptophan and methionine if not properly scavenged.[11] This is a consideration for both Boc and Fmoc strategies, as both ultimately use strong acid for cleavage of the Trt group. The use of scavengers like triisopropylsilane (TIS) is crucial to quench the trityl cation.[15]
Quantitative Data Summary
Direct side-by-side quantitative data for this compound in both methods is scarce in the literature. However, data from studies on L-Cysteine derivatives and related peptides provide valuable insights.
| Parameter | Boc Strategy (Boc-D-Cys(Trt)-OH) | Fmoc Strategy (Fmoc-D-Cys(Trt)-OH) |
| Typical Coupling Yield | High | High[16] |
| Racemization Potential | Moderate, dependent on coupling conditions[9] | Moderate to High, dependent on coupling reagents and base[11][16] |
| Key Side Reactions | Trityl cation-mediated modifications during cleavage[11] | β-elimination/Piperidinylalanine formation (C-terminal Cys)[13], Racemization, Trityl cation-mediated modifications during cleavage[11] |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a single coupling cycle for incorporating Boc-D-Cys(Trt)-OH.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.[6][10]
-
Boc Deprotection:
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).[10]
-
Coupling (DIC/HOBt method):
-
In a separate vessel, dissolve Boc-D-Cys(Trt)-OH (2-3 equivalents) and HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF).[6]
-
Add the Boc-D-Cys(Trt)-OH/HOBt solution to the neutralized resin.
-
Add DIC (2-3 equivalents) to the reaction vessel.[6]
-
Agitate the reaction for 2-4 hours at room temperature.
-
Monitor reaction completion using the Kaiser test.[6]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[10]
-
Final Cleavage and Deprotection:
-
After synthesis completion, treat the peptide-resin with a cleavage cocktail such as HF/anisole or TFMSA. For Trt group removal, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.[10]
-
Precipitate the peptide in cold diethyl ether.
-
Boc-SPPS Workflow
Caption: Boc-SPPS cycle for D-Cys(Trt) incorporation.
Protocol 2: Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-D-Cys(Trt)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.[16]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).[16]
-
Coupling (DIC/Oxyma method to reduce racemization):
-
In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (2-4 equivalents) and Oxyma Pure (2-4 equivalents) in DMF.[7]
-
Add Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the mixture.[7]
-
Immediately add the activation mixture to the deprotected resin and agitate for 1-4 hours at room temperature.[7]
-
Monitor reaction completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
After synthesis completion and final N-terminal Fmoc deprotection, treat the peptide-resin with a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4][17] This simultaneously cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether.
-
Fmoc-SPPS Workflow
Caption: Fmoc-SPPS cycle for D-Cys(Trt) incorporation.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for synthesizing peptides containing this compound depends on several factors, including the peptide sequence, the desired scale, and available equipment.
-
Fmoc-SPPS is generally favored for its milder Nα-deprotection conditions, orthogonality, and ease of automation.[2][18] However, for peptides with C-terminal D-Cys(Trt), the risk of side reactions like piperidinylalanine formation and racemization must be carefully managed through optimized coupling protocols (e.g., using DIC/Oxyma).[13]
-
Boc-SPPS , while requiring harsher cleavage conditions and specialized equipment for handling reagents like HF, avoids the base-induced side reactions associated with the Fmoc strategy.[2] The repetitive use of TFA for deprotection is a key consideration, but for many sequences, it remains a robust and reliable method.[18]
Ultimately, for the synthesis of peptides containing D-Cys(Trt), particularly at the C-terminus, the Boc strategy may offer a more straightforward approach to avoid base-catalyzed side reactions. If the Fmoc strategy is chosen, meticulous control over coupling conditions is paramount to ensure the stereochemical integrity and purity of the final peptide. The use of scavengers during the final cleavage step is essential for both methodologies to prevent modification by the liberated trityl cation.[11]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. digital.csic.es [digital.csic.es]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. digital.csic.es [digital.csic.es]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Purity of Synthetic Peptides with H-D-Cys(Trt)-OH
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The incorporation of cysteine residues, particularly the D-enantiomer H-D-Cys(Trt)-OH, introduces specific challenges related to side-chain protection and potential side reactions that can impact the purity of the final synthetic peptide. The choice of the thiol protecting group is a critical determinant of the crude peptide's purity and the complexity of its subsequent purification.
This guide provides an objective comparison of the performance of the commonly used S-trityl (Trt) protecting group for D-cysteine against other widely used alternatives. We present a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate protection strategy for your synthetic needs.
Comparative Purity Analysis of D-Cysteine Protecting Groups
The purity of a crude synthetic peptide is influenced by various factors, including the choice of protecting group for the cysteine side chain, the coupling conditions, and the cleavage strategy. Below is a comparative analysis of this compound and its common alternatives.
Note: Direct comparative studies on this compound are limited. The following data is largely based on studies of its L-enantiomer, Fmoc-Cys(Trt)-OH, with the reasonable assumption that the chemical behavior and resulting purity trends are comparable.
| Protecting Group | Typical Crude Purity | Key Advantages | Common Impurities and Side Reactions |
| Trityl (Trt) | >80% | Cost-effective; Cleaved simultaneously with standard TFA cleavage. | Racemization (can be significant with certain coupling reagents); Alkylation of the thiol by the liberated trityl cation if scavenging is inefficient; S-alkylation by resin fragments for C-terminal Cys on Wang resin. |
| Acetamidomethyl (Acm) | Variable, dependent on cleavage efficiency | Orthogonal to standard Fmoc-SPPS; stable to TFA, allowing for purification of the protected peptide. | Incomplete removal requiring harsh reagents (e.g., iodine, mercury(II) acetate); Acm group migration to Ser or Thr residues during deprotection. |
| Tetrahydropyranyl (Thp) | High, comparable to or exceeding Trt | Lower racemization than Trt; Cleaved under standard TFA conditions. | Fewer reported side reactions compared to Trt. |
| 4-Methoxytrityl (Mmt) | High | More acid-labile than Trt, allowing for selective on-resin deprotection. | Similar potential for side reactions as Trt, though the Mmt cation is more readily scavenged. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model D-Cysteine Containing Peptide
This protocol outlines the manual synthesis of a model peptide, for example, Ac-Tyr-Val-Ala-D-Cys-Gly-NH2, using Fmoc/tBu strategy on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).
2. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling agent such as HBTU (0.5 mmol, 5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, wash the resin as described in step 1.
3. Incorporation of H-D-Cys(Protecting Group)-OH:
-
For the D-Cysteine coupling step, use the desired protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH, Fmoc-D-Cys(Acm)-OH, or Fmoc-D-Cys(Thp)-OH) following the general coupling protocol in step 2.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin extensively with DMF and dichloromethane (DCM).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
For Trt and Thp protected peptides:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). For peptides with multiple Trt groups, 2.5% 1,2-ethanedithiol (EDT) can be added.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
-
For Acm protected peptides:
-
Cleave the peptide from the resin using the TFA cocktail as above. The Acm group will remain intact.
-
Acm Removal (Post-cleavage): Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid). Add iodine (10-15 eq.) and stir until the reaction is complete, monitored by HPLC. Quench the excess iodine with ascorbic acid.
-
6. Peptide Precipitation and Lyophilization:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and lyophilize.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow and Relationships
Figure 1. General workflow for the solid-phase synthesis and purity evaluation of peptides containing H-D-Cys(Protecting Group)-OH.
Figure 2. Logical relationship between D-cysteine protection strategy and its impact on final peptide purity and potential side reactions.
Conclusion
The selection of a protecting group for D-cysteine is a critical decision in peptide synthesis that directly influences the purity of the crude product. This compound is a widely used and cost-effective option that can yield peptides of high purity, provided that appropriate scavengers are used during cleavage to mitigate side reactions from the trityl cation. However, for sequences prone to racemization, H-D-Cys(Thp)-OH may offer a superior alternative, leading to a cleaner crude product with fewer diastereomeric impurities. The use of an orthogonal protecting group like Acm, in H-D-Cys(Acm)-OH, provides strategic advantages for the synthesis of complex peptides with multiple disulfide bonds, but the deprotection step requires careful optimization to avoid side reactions and ensure complete removal. Ultimately, the choice of protecting group should be guided by the specific sequence of the target peptide, the desired final structure, and the analytical resources available for purification and characterization.
A Comparative Analysis of Cleavage Cocktails for Trityl Group Removal in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and clean removal of the trityl (Trt) protecting group is a critical step in solid-phase peptide synthesis (SPPS). The choice of the cleavage cocktail, a mixture of a strong acid with various scavengers, significantly impacts the yield and purity of the final peptide product. This guide provides an objective comparison of commonly used cleavage cocktails for Trt removal, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
The trityl group is highly labile to acid and is typically removed using Trifluoroacetic acid (TFA). During this process, a stable trityl cation is generated. This electrophilic species can lead to undesired side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these modifications, scavengers are added to the cleavage cocktail to trap the trityl cation.[1][2]
Performance Comparison of Common Cleavage Cocktails
The selection of a cleavage cocktail is highly dependent on the amino acid composition of the peptide. Below is a summary of common cocktails and their performance in the cleavage of a model peptide, Ac-Tyr-Val-His-NH2, synthesized on a Rink Amide resin with Fmoc-His(Trt)-OH.[3]
| Cleavage Cocktail | Composition | Scavengers | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Major Side Product(s) Observed |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | 85 | 92 | Minor unidentified impurities |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | 82 | 88 | Small amounts of Trt-adducts |
| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2) | Phenol, TIS | 88 | 90 | Minor oxidation products |
| Standard TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | TIS | 90 | 85 | Significant Trt-adducts on His |
Disclaimer: The data presented in this table are illustrative and based on typical results for a specific model peptide.[3] Results may vary depending on the peptide sequence and synthesis conditions.
Key Components of Cleavage Cocktails
-
Trifluoroacetic Acid (TFA): The primary reagent for acidolytic cleavage of the Trt group.[4]
-
Scavengers: Nucleophilic agents that trap the liberated trityl cation.[1]
-
Trialkylsilanes (TIS, TES): Effective and non-odorous scavengers for the trityl cation.[5] They are particularly recommended when Trt-protected residues are present.[5][6]
-
Thiol-based Scavengers (EDT, Thioanisole): Highly effective at scavenging t-butyl cations and assist in the removal of the Trt group from cysteine.[5][7] However, they are known for their strong odor.
-
Phenol: Acts as a scavenger and is thought to offer some protection to tyrosine and tryptophan residues.[5]
-
Water: A common scavenger that can also help to hydrolyze some side products.
-
Experimental Protocols
Below are detailed methodologies for the preparation and use of the compared cleavage cocktails.
General Protocol for Resin Preparation
-
Following solid-phase peptide synthesis, wash the peptidyl-resin with dichloromethane (DCM) to swell the resin and remove any residual dimethylformamide (DMF).[8]
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before cleavage.[8]
Protocol 1: Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[9]
-
Cocktail Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA (82.5% v/v), phenol (5% v/v), water (5% v/v), thioanisole (5% v/v), and 1,2-ethanedithiol (EDT) (2.5% v/v).[7] Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (approximately 10-25 mL per gram of resin).[7]
-
Incubation: Stir the mixture at room temperature for 1.5 to 4 hours. The reaction time may need to be optimized depending on the peptide sequence.[4]
-
Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.[9] c. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[8] d. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.[10] e. Dry the peptide pellet under vacuum.
Protocol 2: Cleavage with Reagent B (Odorless Cocktail)
This protocol is a less odorous alternative, particularly useful for peptides containing Trt-protected residues.[9]
-
Cocktail Preparation: In a fume hood, prepare Reagent B by mixing TFA (88% v/v), phenol (5% v/v), water (5% v/v), and triisopropylsilane (TIS) (2% v/v).[9] Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared Reagent B to the dried resin.
-
Incubation: Stir the mixture at room temperature for 1.5 to 4 hours.
-
Peptide Precipitation and Isolation: Follow the same procedure as described in Protocol 1, step 4.
Protocol 3: Cleavage with Standard TFA/TIS/Water
This is a general-purpose cleavage cocktail suitable for peptides without highly sensitive residues that are prone to oxidation.
-
Cocktail Preparation: In a fume hood, carefully mix TFA (95% v/v), TIS (2.5% v/v), and deionized water (2.5% v/v).[3] Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared cocktail to the dried resin.
-
Incubation: Stir the mixture at room temperature for 1.5 to 4 hours.
-
Peptide Precipitation and Isolation: Follow the same procedure as described in Protocol 1, step 4.
Visualizing the Trt Cleavage Mechanism and Experimental Workflow
To further clarify the process, the following diagrams illustrate the chemical mechanism of Trt removal and the general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Orthogonality of H-D-Cys(Trt)-OH: A Comparative Guide to Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving the desired final product with high purity and yield. The orthogonality of these protecting groups—the ability to remove one type of group in the presence of others—is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of the orthogonality of the S-trityl (Trt) protecting group on H-D-Cys(Trt)-OH with other commonly used protecting groups. The information presented herein is supported by experimental data to aid researchers in designing robust synthetic strategies.
The Trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine. Its stability under basic and mildly acidic conditions, coupled with its ease of removal under specific acidic conditions, makes it a versatile tool in peptide chemistry.[1][2]
Comparative Stability of S-Trityl Group
The core of a successful orthogonal strategy lies in the differential lability of the protecting groups. The S-Trityl group exhibits excellent stability under the deprotection conditions of certain other groups, while being readily cleaved under conditions that leave others intact. The following table summarizes the stability of the S-Trt group under the deprotection conditions of common amino acid protecting groups.
| Protecting Group | Deprotection Reagent(s) | Reaction Conditions | Stability of S-Trt Group | Orthogonal? |
| Fmoc | 20% Piperidine in DMF | Room Temperature, 5-20 min | Stable [2] | Yes |
| Boc | 25-50% TFA in DCM | Room Temperature, 30-60 min | Labile [3] | No |
| Cbz | H₂, Pd/C | Room Temperature, 1-16 h | Stable [4] | Yes |
| Pbf | High concentration TFA (e.g., 95%) | Room Temperature, 1.5-4 h | Labile [3] | No |
| tBu | Strong acids (e.g., TFMSA, HF) | 0 °C to Room Temperature | Labile [3] | No |
| Mmt | 1-3% TFA in DCM | Room Temperature, 30 min | Partially Labile (4-5% deprotection in 1% TFA)[5] | No |
Experimental Protocols for Selective Deprotection
Accurate implementation of orthogonal strategies requires precise experimental conditions. Below are detailed protocols for the selective removal of common protecting groups while preserving the S-Trityl protection on cysteine.
Fmoc Group Deprotection
-
Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]
-
Cbz Group Deprotection (Hydrogenolysis)
-
Reagents: H₂ gas, 10% Palladium on carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH).
-
Procedure:
-
Dissolve the Cbz-protected peptide in MeOH or EtOH.
-
Add 10% Pd/C catalyst (typically 10-50% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-16 hours).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.[6][7]
-
Non-Orthogonal Deprotection Strategies
It is equally important to understand the conditions under which the S-Trityl group is cleaved, particularly when designing a synthesis where simultaneous deprotection is desired.
Boc and S-Trityl Co-deprotection
-
Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Suspend the peptide-resin in the 50% TFA/DCM solution.
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and wash with DCM.
-
Neutralize the resin with a 5% (v/v) solution of N,N-Diisopropylethylamine (DIPEA) in DCM.[3]
-
Pbf and S-Trityl Co-deprotection (Final Cleavage)
-
Reagent: Cleavage cocktail, e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1.5-4 hours.
-
Filter the resin and wash with TFA.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.[3][8]
-
Visualization of Orthogonal Relationships
The following diagrams illustrate the principles of orthogonal deprotection involving the S-Trityl group.
Caption: Fmoc SPPS workflow demonstrating the stability of the S-Trt group.
Caption: Orthogonality of common protecting groups with S-Trityl.
Conclusion
The S-Trityl protecting group on cysteine is a valuable asset in peptide synthesis due to its well-defined orthogonality with several widely used protecting groups. It is fully compatible with Fmoc-based SPPS, as it remains stable during the repetitive piperidine treatments for Fmoc deprotection. Furthermore, its stability under the catalytic hydrogenolysis conditions required for Cbz group removal allows for selective deprotection strategies in solution-phase synthesis or for peptides containing both Cbz and Trt-protected residues. Conversely, the acid lability of the S-Trt group makes it non-orthogonal with Boc, Pbf, and tBu protecting groups, which are also removed under acidic conditions. This property can be exploited for simultaneous deprotection during the final cleavage step in Boc-based SPPS or when Pbf-protected arginine is present. A thorough understanding of these orthogonal relationships is critical for the rational design of synthetic routes for complex peptides, enabling the regioselective formation of disulfide bonds and the synthesis of peptides with multiple functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to H-D-Cys(Trt)-OH in the Synthesis of Therapeutic Peptide Analogs
In the realm of therapeutic peptide development, the strategic incorporation of D-amino acids and the precise management of reactive side chains are paramount for enhancing stability, modulating conformation, and improving biological activity. For cysteine residues, the choice of a suitable thiol protecting group is a critical decision that influences not only the success of the synthesis but also the purity and yield of the final peptide analog. This guide provides a detailed comparison of H-D-Cys(Trt)-OH against other commonly used protected D-cysteine derivatives in solid-phase peptide synthesis (SPPS), supported by experimental data and protocols to aid researchers in making informed decisions.
Performance Comparison of Cysteine Protecting Groups
The trityl (Trt) group, a cornerstone in Fmoc-based SPPS, is widely utilized for the protection of the cysteine thiol group due to its straightforward, acid-labile deprotection simultaneous with peptide cleavage from the resin.[1] However, its performance, particularly concerning side reactions and compatibility with complex synthetic strategies, necessitates a careful comparison with other available protecting groups.
| Protecting Group | Key Features | Advantages | Disadvantages | Typical Cleavage Conditions |
| Trityl (Trt) | Acid-labile | Cost-effective; Simultaneous deprotection and cleavage.[1] | Prone to racemization[2]; Liberated trityl cation can cause side reactions if not properly scavenged.[2] | TFA / Scavengers (e.g., TIS, EDT)[1][3] |
| Acetamidomethyl (Acm) | Stable to TFA | Orthogonal to Trt, allowing for selective disulfide bond formation; Peptide can be purified before thiol deprotection.[4][5] | Requires a separate deprotection step, often with harsh reagents like mercury(II) acetate or iodine.[1][4] | I2 or Hg(OAc)2[4] |
| tert-Butyl (tBu) | Stable to TFA and iodine | Orthogonal to both Trt and Acm, useful for complex peptides with multiple disulfide bonds.[4] | Requires strong acid (e.g., TFMSA) or hazardous reagents for removal.[4] | TFMSA or Hg(OAc)2[4] |
| 4-Methoxytrityl (Mmt) | Highly acid-labile | Can be removed selectively on-resin in the presence of Trt, enabling on-resin cyclization.[4][6] | Not fully compatible with Trt as some cleavage overlap can occur.[6] | 1-2% TFA in DCM[6] |
| Diphenylmethyl (Dpm) | Moderately acid-labile | Compatible with Mmt for sequential disulfide bond formation.[6] | Requires higher concentrations of TFA for removal compared to Trt and Mmt.[6] | ~60-90% TFA in DCM[6] |
| Tetrahydropyranyl (Thp) | Acid-labile | Less prone to racemization compared to Trt; Peptides may have enhanced solubility.[1][6] | Similar acid lability to Trt, limiting orthogonality. | TFA / Scavengers[1] |
| S-sulfate (StBu) | Stable to acid | Can be used for C-terminal cysteine with a tendency for side reactions in studies.[6] | Disulfide bonds can be unstable under acidic conditions.[3] | Reducing agents |
Quantitative Data on Side Reactions
A significant concern during the synthesis of peptides with C-terminal cysteine residues is the potential for epimerization and the formation of β-piperidinylalanine adducts during Fmoc deprotection with piperidine.[6][7] The choice of the cysteine side-chain protecting group can influence the extent of these side reactions.
The following table summarizes data from a study on the synthesis of a model tripeptide, H-Leu-Ala-Cys-OH, using a 2-chlorotrityl resin and subjecting the dipeptidyl resin to a 24-hour stress test with 20% piperidine in DMF to evaluate the impact of different protecting groups on side product formation.[6]
| Cys Protecting Group | Epimer (%) | N-piperidinyl-Ala Adduct (%) | Total Side Products (%) |
| Trityl (Trt) | 1.8 | 0.8 | 2.6 |
| 4-Methoxytrityl (Mmt) | 0.4 | 0.3 | 0.7 |
| Tetrahydropyranyl (Thp) | 0.4 | 0.3 | 0.7 |
| Diphenylmethyl (Dpm) | 1.5 | 0.6 | 2.1 |
Data adapted from Org. Process Res. Dev. 2022, 26, 12, 3369–3377.[6] It is important to note this data is for the L-Cysteine enantiomer, however, the chemical principles and side reactions are applicable to the D-enantiomer.
Another study highlighted the racemization of Fmoc-Cys(Trt)-OH during coupling, noting a 3.3% racemization level when using DIPCDI/Oxyma Pure as the coupling agent.[2] In comparison, Fmoc-Cys(Thp)-OH showed only 0.74% racemization under the same conditions.[1]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual procedure for Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (for 2-chlorotrityl resin):
-
Dissolve Fmoc-D-Cys(Trt)-OH (2 eq.) and diisopropylethylamine (DIEA) (6 eq.) in dichloromethane (DCM).
-
Add the solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.[8]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent like HBTU (3 eq.) and a base such as DIEA (6 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.[9]
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail (see table below).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.[8]
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Cleavage Cocktails for Cys(Trt)-Containing Peptides
The choice of cleavage cocktail is critical for efficient deprotection of the Trt group and for scavenging the reactive trityl cations to prevent side reactions with sensitive residues like tryptophan and methionine.[2]
| Cocktail Name | Composition | Recommended For |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS) | Peptides with Trt-based protecting groups. Does not prevent methionine oxidation.[10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[10] |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptides without highly sensitive residues.[11] |
| TFA/TIS/EDT/H₂O | 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O | Peptides with Cys(Trt) where maintaining a reduced state is crucial.[3] |
Visualizing Workflows and Comparisons
SPPS Workflow for Peptides with D-Cys(Trt)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Comparison of Deprotection Strategies
Caption: Comparison of single-step (Trt) vs. multi-step (Acm) deprotection strategies for cysteine.
Conclusion
This compound remains a cost-effective and practical choice for the routine synthesis of therapeutic peptide analogs containing D-cysteine, especially when a free thiol is desired in the final product after a standard one-step cleavage and deprotection protocol.[1] However, researchers must be vigilant about potential side reactions, particularly racemization and those affecting C-terminal cysteine residues. The use of efficient scavengers like TIS in the cleavage cocktail is non-negotiable to mitigate side reactions from the liberated trityl cation.[1][2]
For more complex peptides requiring sequential disulfide bond formation or for sequences prone to side reactions, alternative protecting groups such as Acm, Mmt, or Thp may offer superior performance. The Thp group, in particular, presents a promising alternative to Trt with similar lability but a lower propensity for racemization.[1][6] Ultimately, the optimal choice of cysteine protection depends on a careful evaluation of the specific peptide sequence, the overall synthetic strategy, and the desired attributes of the final therapeutic analog.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to H-D-Cys(Trt)-OH and H-D-Cys(Mmt)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acids is a critical decision in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice of the cysteine side-chain protecting group is particularly crucial due to the reactivity of the thiol group and its central role in forming disulfide bridges that dictate peptide structure and function. This guide provides an objective, data-driven comparison of two commonly used trityl-based cysteine derivatives, H-D-Cys(Trt)-OH and H-D-Cys(Mmt)-OH, focusing on their performance, deprotection protocols, and impact on synthesis outcomes.
Performance Characteristics: A Head-to-Head Comparison
The primary distinction between the Trityl (Trt) and Monomethoxytrityl (Mmt) protecting groups lies in their acid lability. The addition of a methoxy group to the trityl moiety in Mmt significantly increases its susceptibility to acid cleavage. This difference in stability forms the basis of their differential application in peptide synthesis, particularly in strategies requiring orthogonal or selective deprotection.
Key Performance Parameters
| Parameter | This compound | H-D-Cys(Mmt)-OH | Key Advantages of Mmt |
| Acid Lability | Less acid labile.[1][2] | More acid labile.[1][2][3] | Enables selective deprotection in the presence of other acid-labile groups like tert-butyl and even Trt itself.[2] |
| Deprotection Conditions | 5-10% TFA in DCM for removal.[1] Standard cleavage cocktails (e.g., 90-95% TFA) ensure complete removal.[3] | 0.5-2% TFA in DCM for selective removal.[1][2][3] | Allows for on-resin deprotection and subsequent modification, such as cyclization, without cleaving the peptide from the resin or removing other protecting groups.[3] |
| Orthogonality | Not fully orthogonal to Mmt, as conditions that remove Trt will also remove Mmt.[1] | Orthogonal to more acid-stable protecting groups like Acm, tBu, and Dpm.[4] Can be selectively removed in the presence of Trt, although some partial cleavage of Trt may occur with prolonged exposure to dilute acid.[2][4] | Facilitates the synthesis of peptides with multiple disulfide bonds through regioselective deprotection strategies. |
| Side Reactions (Racemization) | Prone to causing significant racemization, especially for C-terminal cysteine residues.[5] One study reported 3.3% racemization with DIPCDI/Oxyma Pure coupling.[6] | Generally considered to result in less racemization due to the milder deprotection conditions required, though direct comparative studies are limited. The use of Mmt has been shown to outperform Trt in minimizing side reactions in some cases.[1] | Potentially higher purity of the final peptide, especially for long or racemization-prone sequences. |
| Cost-Effectiveness | Generally more cost-effective for routine synthesis where selective deprotection is not required. | Typically more expensive due to the modified trityl group. | The higher cost may be justified by the strategic advantages offered in complex syntheses. |
Experimental Protocols
The following are generalized protocols for the deprotection of Trt and Mmt groups from cysteine residues in the context of Fmoc-based SPPS. Researchers should optimize these conditions based on the specific peptide sequence and resin used.
Protocol 1: Selective On-Resin Deprotection of Mmt
This protocol is designed for the selective removal of the Mmt group to allow for on-resin modification, such as disulfide bond formation.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM with 1-5% Triisopropylsilane (TIS) as a scavenger.[3]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed at room temperature for 30 minutes.[2] Multiple treatments may be necessary for complete removal.
-
Washing: Wash the resin extensively with DCM, followed by a neutralizing wash with a solution of diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the subsequent reaction.
Protocol 2: Global Deprotection and Cleavage (Trt and Mmt)
This protocol is for the final cleavage of the peptide from the resin, which also removes the Trt or Mmt group along with other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The inclusion of scavengers like TIS is crucial to prevent the re-alkylation of the deprotected thiol by the stable trityl cation.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow: Deprotection Strategies
The choice between this compound and H-D-Cys(Mmt)-OH fundamentally alters the synthetic strategy, as illustrated in the diagrams below.
Caption: Comparative workflows for peptides synthesized with Cys(Trt) vs. Cys(Mmt).
The diagram above illustrates the linear, one-step deprotection approach typical for Trt-protected cysteine versus the multi-step, strategic pathway enabled by the more labile Mmt group, which allows for selective on-resin manipulations.
Chemical Deprotection Pathways
The acid-catalyzed deprotection mechanism for both Trt and Mmt involves the formation of a stable carbocation. The presence of the electron-donating methoxy group on the Mmt group further stabilizes the carbocation, thus accelerating the cleavage reaction.
Caption: Acid-catalyzed deprotection mechanism for Trt and Mmt protecting groups.
Conclusion and Recommendations
The choice between this compound and H-D-Cys(Mmt)-OH is dictated by the complexity of the target peptide.
-
This compound is a robust and cost-effective choice for the routine synthesis of peptides where a free cysteine thiol is desired in the final product after a single global deprotection step. However, researchers must be mindful of the potential for racemization, especially with C-terminal cysteine residues, and employ optimized coupling and cleavage conditions to minimize this side reaction.[5]
-
H-D-Cys(Mmt)-OH is the superior option for complex synthetic strategies that require the selective deprotection of a cysteine residue on the solid support. Its high acid lability allows for the formation of specific disulfide bridges or the attachment of labels and other moieties to the cysteine side chain while the peptide remains anchored to the resin.[3] This orthogonality is invaluable for the synthesis of cyclic peptides and proteins with multiple, defined disulfide connectivities.[4]
References
- 1. digital.csic.es [digital.csic.es]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Responsible Disposal of H-D-Cys(Trt)-OH
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound (S-Trityl-D-cysteine), a protected amino acid derivative commonly utilized in peptide synthesis and pharmaceutical research. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally related compounds suggest that caution should be exercised.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a respirator with a particulate filter. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or general waste streams.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "S-Trityl-D-cysteine".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Affix appropriate hazard symbols in accordance with your institution's guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[2]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Provide them with accurate information about the waste contents.
-
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[1]
-
For larger spills, follow your institution's established spill response procedures.[1]
-
Avoid generating dust during cleanup.[1]
-
Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-D-Cys(Trt)-OH
Hazard Identification and Safety Precautions
Based on available data for similar compounds, H-D-Cys(Trt)-OH should be handled as a hazardous substance. The primary risks and corresponding safety precautions are summarized below.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed. Avoid ingestion. |
| Skin Irritation | Causes skin irritation. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. Avoid contact with eyes. |
| Respiratory Tract Irritation | May cause respiratory irritation. Avoid breathing dust. |
General Handling Advice:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation and inhalation.
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Keep containers securely sealed when not in use.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing. |
| Skin Protection | Wear impervious, chemical-resistant gloves such as nitrile rubber. Protective clothing, including a lab coat, is necessary to prevent skin contact. |
| Respiratory Protection | If dust is generated, a NIOSH-approved N95 or higher particulate respirator is recommended. Ensure proper fit and use in accordance with your institution's respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Don the appropriate PPE before opening the container.
-
Carefully weigh and transfer the chemical, avoiding the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material, including unused chemical and contaminated items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
